molecular formula C8H15ClN2O B1395765 2,7-Diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203686-09-2

2,7-Diazaspiro[4.5]decan-6-one hydrochloride

Katalognummer: B1395765
CAS-Nummer: 1203686-09-2
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: DFOCQYUYNRMAHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[4.5]decan-6-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[4.5]decan-6-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(2-1-4-10-7)3-5-9-6-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCQYUYNRMAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C(=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Escaping Flatland: The Chemical Structure, Properties, and Application of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry[1]. Central to this shift is the strategic incorporation of spirocyclic scaffolds, which allow drug developers to "escape from flatland" and access novel chemical space. Among these, 2,7-diazaspiro[4.5]decan-6-one hydrochloride has emerged as a highly versatile building block. This technical guide provides an in-depth analysis of its chemical properties, structural regioselectivity, and field-proven applications in drug discovery workflows.

Chemical Identity & Structural Regioselectivity

Understanding the exact topology of 2,7-diazaspiro[4.5]decan-6-one is critical for its successful integration into synthetic workflows. The core consists of a 5-membered pyrrolidine ring fused to a 6-membered valerolactam ring via a single spiro carbon.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
CAS Number 1203686-09-2[2]
Molecular Formula C8H15ClN2O[3]
Molecular Weight 190.67 g/mol [3]
SMILES O=C1NCCCC12CCNC2.[H]Cl[3]
Fsp3 (Fraction of sp3 Carbons) 0.875 (7 out of 8 carbons)
Reactive Center N-2 (Secondary aliphatic amine)
Inert Center N-7 (Lactam amide nitrogen)

Causality of the Salt Form: The free base of this spirocycle is prone to oxidative degradation and can be difficult to handle, often presenting as a hygroscopic oil. Supplying it as a hydrochloride salt (1:1) protonates the basic N-2 amine, yielding a stable, free-flowing powder that ensures precise stoichiometric weighing and long-term shelf stability.

The "Escape from Flatland" Paradigm

Lovering et al. established that increasing the fraction of sp3-hybridized carbons (Fsp3) strongly correlates with improved clinical success rates[1]. With an Fsp3 of 0.875, 2,7-diazaspiro[4.5]decan-6-one serves as an ideal scaffold to optimize "drug-like" properties.

Replacing flat morpholine or piperazine rings with this spirocycle introduces a rigid, out-of-plane 3D vector[4]. This structural rigidity pre-organizes the molecule for target binding, reducing the entropic penalty. Simultaneously, it disrupts the π-π stacking that typically causes poor aqueous solubility and off-target hERG liabilities[5].

Logic Spiro 2,7-diazaspiro[4.5]decan-6-one Core Structure Fsp3 Increased Fsp3 Fraction (sp3-hybridized carbons) Spiro->Fsp3 Rigidity Conformational Rigidity & 3D Vectoring Spiro->Rigidity Solubility Enhanced Aqueous Solubility (Lower LogD) Fsp3->Solubility Stability Improved Metabolic Stability (Reduced CYP Liability) Fsp3->Stability Rigidity->Stability Selectivity Target Selectivity (Reduced Off-Target/hERG) Rigidity->Selectivity

Caption: Logical mapping of how the 2,7-diazaspiro[4.5]decan-6-one core modulates physicochemical properties.

Hit-to-Lead Optimization Workflow

In modern screening, initial hits often suffer from high lipophilicity. The workflow below illustrates the standard integration of spirocyclic scaffolds to rescue planar hits.

Workflow Hit Planar Hit Compound Scaffold Introduce Spirocycle Hit->Scaffold Scaffold Hopping Coupling Amide Coupling Scaffold->Coupling Synthesis ADME ADME Profiling Coupling->ADME In vitro Assays Lead Optimized Lead ADME->Lead Validation

Caption: Standard hit-to-lead workflow utilizing spirocyclic scaffold hopping to optimize ADME profiles.

Standardized Protocol: Regioselective N-2 Amidation

When coupling this building block to a target carboxylic acid, researchers must leverage its inherent regioselectivity. The scaffold contains two nitrogens: N-7 is part of a lactam and is non-nucleophilic due to resonance stabilization with the adjacent C-6 carbonyl. N-2 is a secondary aliphatic amine and is highly nucleophilic. Thus, orthogonal protection is unnecessary; the coupling is inherently regioselective for N-2.

Self-Validating Experimental Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: The N-2 position in a spirocyclic pyrrolidine is sterically hindered. HATU provides superior activation kinetics via the highly reactive HOAt ester intermediate compared to standard EDC/HOBt systems.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: 1.0 eq is consumed neutralizing the hydrochloride salt of the spirocycle, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq maintains the basic environment necessary to drive the coupling forward.

  • Amine Addition: Add 2,7-diazaspiro[4.5]decan-6-one hydrochloride (1.1 eq). Stir at room temperature for 2-4 hours.

  • Monitoring (Validation): Monitor the reaction via LC-MS. The target mass should reflect the exact mass of the carboxylic acid + the spirocycle free base (154.21 g/mol ) minus water (18.02 g/mol ).

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated NaHCO₃, 1M HCl (to remove any unreacted spirocycle), and finally a 5% aqueous LiCl solution.

    • Causality: The 5% LiCl wash is critical for effectively partitioning the highly polar DMF solvent out of the organic layer, preventing downstream purification issues.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Applications in Drug Discovery

The unique properties of the 2,7-diazaspiro[4.5]decane system have led to its successful deployment across multiple therapeutic areas:

  • Antifungal Biofilm Inhibitors: High-throughput screening identified diazaspiro-decane analogs as potent inhibitors of Candida albicans biofilm formation and filamentation[6]. The 3D nature of the spirocycle allowed for specific interactions with fungal targets without eliciting resistance or affecting overall planktonic growth[6].

  • CNS Targets & Splicing Modulators: Spirocycles exhibit highly favorable blood-brain barrier (BBB) penetration due to optimized lipophilicity and reduced polar surface area. This scaffold has been successfully utilized in the development of Survival Motor Neuron-2 (SMN2) splicing modulators for the treatment of Spinal Muscular Atrophy (SMA), demonstrating excellent brain tissue exposure[7].

Sources

An In-Depth Technical Guide to 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS Registry Number: 1203686-09-2), a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane core imparts conformational rigidity and novel exit vectors for substituent placement, making it an attractive scaffold for the design of potent and selective therapeutic agents. This document delves into the synthesis, physicochemical properties, analytical characterization, and burgeoning applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

The pursuit of novel chemical matter with enhanced pharmacological properties is a central theme in drug discovery. In recent years, there has been a significant shift from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic compounds, which feature two rings connected by a single common atom, have emerged as a particularly promising class of scaffolds. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the spatial arrangement of substituents on a spirocyclic core allows for a more precise exploration of a target's binding pocket compared to their linear or monocyclic counterparts.

The diazaspiro[4.5]decanone motif, in particular, has garnered considerable attention due to its structural resemblance to privileged pharmacophores, while offering unique physicochemical properties. This guide focuses on a key exemplar of this class, 2,7-diazaspiro[4.5]decan-6-one hydrochloride, providing a technical resource for its effective utilization in drug development programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is crucial for its successful application in synthesis and drug design.

PropertyValueSource
CAS Registry Number 1203686-09-2[1]
Molecular Formula C₈H₁₅ClN₂O[1]
Molecular Weight 190.67 g/mol [1]
Canonical SMILES C1CC(N1)C2(CCN(C2=O)C)C.[H]Cl[1]
InChI Key DFOCQYUYNRMAHM-UHFFFAOYSA-N[1]
Appearance Solid

Synthesis of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

The synthesis of 2,7-diazaspiro[4.5]decan-6-one hydrochloride is typically achieved through a multi-step sequence culminating in the deprotection of a suitable nitrogen-protected precursor. A common and scalable approach involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which can be readily removed under acidic conditions to yield the desired hydrochloride salt.

Rationale for the Synthetic Strategy

The choice of a Boc-protecting group strategy is predicated on several key factors:

  • Stability: The Boc group is stable to a wide range of reaction conditions, allowing for the elaboration of other parts of the molecule without premature deprotection.

  • Ease of Introduction: The Boc group can be easily introduced onto a nitrogen atom using di-tert-butyl dicarbonate (Boc₂O).

  • Facile Cleavage: The Boc group can be cleanly and efficiently removed under acidic conditions, such as with hydrochloric acid, to directly afford the hydrochloride salt of the desired amine. This avoids an additional salt formation step.

Experimental Protocol: Synthesis of 2-Boc-2,7-diazaspiro[4.5]decan-6-one

G Target 2-Boc-2,7-diazaspiro[4.5]decan-6-one Intermediate1 Protected Spirocyclic Intermediate Target->Intermediate1 Cyclization StartingMaterials Commercially Available Starting Materials Intermediate1->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic approach for 2-Boc-2,7-diazaspiro[4.5]decan-6-one.

A potential forward synthesis would involve the construction of the spirocyclic core through methods such as intramolecular Mannich reactions, ring-closing metathesis, or other cyclization strategies, followed by appropriate functional group manipulations and the introduction of the Boc protecting group.

Experimental Protocol: Deprotection to Yield 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

The final deprotection step is a standard procedure in organic synthesis.

Materials:

  • 2-Boc-2,7-diazaspiro[4.5]decan-6-one

  • 4 M HCl in 1,4-dioxane or ethyl acetate

  • Anhydrous diethyl ether or other suitable anti-solvent

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-Boc-2,7-diazaspiro[4.5]decan-6-one (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: To the stirred solution, add an excess of 4 M HCl in dioxane or ethyl acetate (typically 5-10 eq) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed. This typically occurs within a few hours.

  • Product Precipitation/Isolation: Upon completion of the reaction, the hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with an anti-solvent such as anhydrous diethyl ether to induce precipitation.

  • Filtration and Drying: Collect the precipitated solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum to afford 2,7-diazaspiro[4.5]decan-6-one hydrochloride as a solid.

G cluster_0 Synthesis Workflow Start 2-Boc-2,7-diazaspiro[4.5]decan-6-one Step1 Dissolve in anhydrous solvent Start->Step1 Step2 Add excess 4M HCl in dioxane/EtOAc Step1->Step2 Step3 Stir at RT and monitor by TLC/LC-MS Step2->Step3 Step4 Precipitate/Isolate with anti-solvent Step3->Step4 End 2,7-diazaspiro[4.5]decan-6-one hydrochloride Step4->End

Caption: Workflow for the deprotection of the Boc-protected precursor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2,7-diazaspiro[4.5]decan-6-one hydrochloride. Commercial suppliers often provide comprehensive analytical data, including NMR, HPLC, and LC-MS.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the two rings and the N-H protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the spiro carbon, in addition to the other carbon atoms in the scaffold.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The purity is determined by the peak area percentage of the main component.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for identifying any potential impurities.

Applications in Drug Discovery

The 2,7-diazaspiro[4.5]decan-6-one scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. Its utility is particularly evident in the field of kinase inhibitor development, where the rigid framework can be functionalized to target the ATP-binding site of various kinases.

Kinase Inhibitors

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The diazaspiro[4.5]decanone core can serve as a template for the design of inhibitors targeting kinases such as TYK2/JAK1 and RIPK1.[3][4][5]

  • TYK2/JAK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[3][6] The spirocyclic scaffold allows for the precise positioning of substituents to interact with key residues in the kinase domain.

  • RIPK1 Inhibitors: Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent RIPK1 inhibitors.[4][5]

G Scaffold 2,7-Diazaspiro[4.5]decan-6-one Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization KinaseInhibitors Kinase Inhibitors Derivatization->KinaseInhibitors TYK2_JAK1 TYK2/JAK1 Inhibitors KinaseInhibitors->TYK2_JAK1 RIPK1 RIPK1 Inhibitors KinaseInhibitors->RIPK1 Other Other Therapeutic Targets KinaseInhibitors->Other

Caption: Application of the scaffold in kinase inhibitor development.

Conclusion

2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of various biological targets, particularly kinases. This technical guide has provided an in-depth overview of its synthesis, properties, and applications, with the aim of facilitating its use by researchers and scientists in the field of drug discovery. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds such as 2,7-diazaspiro[4.5]decan-6-one is set to increase.

References

  • Martinez-Ondaro, N., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Sensitive Cancer Cell Lines. Molecules, 24(3), 453.
  • Blanco, F., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13136-13151.
  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5489.
  • Li, Q., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link].

  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • ResearchGate. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link].

  • Merck. 2-Boc-2,7-diazaspiro[4.5]decan-6-one. Available at: [Link].

  • PubChem. 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride. Available at: [Link].

Sources

Escaping Flatland: Conformational Analysis of 2,7-Diazaspiro[4.5]decan-6-one Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's strategic shift away from flat, sp²-rich aromatic molecules toward structurally complex, sp³-rich frameworks has elevated the importance of spirocyclic scaffolds. By escaping "flatland," these molecules offer enhanced solubility, reduced off-target toxicity, and precise three-dimensional vector projection[1]. Among these, the 2,7-diazaspiro[4.5]decan-6-one system offers a unique intersection of conformational rigidity and functional versatility. As a spirocyclic lactam, it serves as an advanced bioisostere for piperazines and a potent scaffold for targeting complex protein binding sites, such as the unusual DFG-out conformation of kinases[2] and the U-shaped topography of orexin receptors[3].

Topography and Mechanistic Principles

The 2,7-diazaspiro[4.5]decan-6-one core consists of a pyrrolidine-like 5-membered ring and a piperidin-2-one-like 6-membered lactam ring, joined at a quaternary spiro carbon (C5). The conformational dynamics of this system are governed by three intrinsic structural constraints:

  • The Lactam Constraint: The amide bond (N7-C6=O) enforces local planarity due to resonance stabilization. Consequently, the 6-membered ring cannot adopt a perfect chair conformation. Instead, it oscillates between sofa and half-chair conformations to minimize allylic strain.

  • The Spiro Junction: The spiro carbon acts as a rigid hinge. The orthogonal relationship between the two rings minimizes steric clashes but restricts the pseudorotation of the 5-membered ring, locking it into a specific envelope conformation where the flap carbon is directed away from the lactam carbonyl.

  • Substituent Effects (A(1,3) Strain): Functionalization at N2 and N7 introduces significant A(1,3) strain. The steric bulk of these substituents dictates their axial/equatorial preference, directly shifting the conformational equilibrium of the entire scaffold[4].

Self-Validating Experimental Protocol

To accurately map the conformational landscape of 2,7-diazaspiro[4.5]decan-6-one derivatives, a single analytical technique is insufficient. Gas-phase computational models often overestimate intramolecular hydrogen bonds, while X-ray crystallography only captures the lattice-stabilized conformer. As a best practice, we employ a self-validating, tri-modal workflow that bridges in silico predictions with empirical solution-state and solid-state data.

ConformationalWorkflow cluster_0 In Silico Phase cluster_1 Empirical Validation Start Target Molecule 2,7-diazaspiro[4.5]decan-6-one A Conformational Sampling (CREST/xTB) Start->A B DFT Optimization (M06-2X/SMD) A->B Low-Energy Ensemble C Solution State (NMR NOESY/ROESY) B->C Predicted Distances D Solid State (X-Ray Crystallography) B->D Crystal Packing Model E Bioactive Conformer Identification C->E Solution Validation D->E Solid-State Validation

Fig 1. Tri-modal self-validating workflow for spirocyclic conformational analysis.

Methodology: Integrated Conformational Analysis

Objective: To determine the bioactive conformation of 2,7-diazaspiro[4.5]decan-6-one derivatives.

Step 1: Unconstrained Conformational Sampling (In Silico)

  • Action: Perform semi-empirical molecular dynamics conformational searches using the CREST/xTB package[5].

  • Causality: This automated sampling generates a comprehensive ensemble of low-energy conformers without human bias, ensuring that non-intuitive global minima are not overlooked during the initial search phase.

Step 2: High-Level DFT Optimization

  • Action: Optimize the lowest energy conformers (within a 5 kcal/mol window) using the M06-2X/6-311G(d,p) level of theory, applying an implicit Solvation Model based on Density (SMD) for the target solvent (e.g., water or DMSO).

  • Causality: The M06-2X functional accurately captures non-covalent interactions (such as dispersion forces) critical in folded spirocyclic geometries. The SMD model prevents the artificial overestimation of intramolecular hydrogen bonds that plague gas-phase calculations.

Step 3: Solution-State NMR Validation

  • Action: Acquire 1D ¹H, ¹³C, and 2D NOESY/ROESY spectra. Extract ³J(H,H) coupling constants and map cross-peaks.

  • Causality: NOESY cross-peaks provide interproton distance constraints (< 5 Å). By correlating experimental NOE distances with DFT-predicted interatomic distances, we validate the predominant solution conformer, proving that the computationally derived minimum actually exists in the assay buffer.

Step 4: Solid-State X-Ray Crystallography

  • Action: Grow single crystals via slow evaporation and determine the structure via X-ray diffraction.

  • Causality: This provides absolute stereochemistry and reveals how intermolecular hydrogen bonding (specifically involving the lactam carbonyl) stabilizes specific conformers in the solid state. This is critical for downstream formulation and for interpreting receptor-ligand co-crystal structures.

Quantitative Conformational Data

The structural rigidity of the spirocyclic lactam results in a limited number of accessible low-energy states. Table 1 summarizes the theoretical conformational distribution of a representative N7-methylated 2,7-diazaspiro[4.5]decan-6-one model compound derived from the workflow above.

Conformer6-Membered Ring State5-Membered Ring StateRel. Energy (kcal/mol)Dipole Moment (D)Predominant State
Conf-A Sofa (Equatorial N-sub)Envelope (Flap C3)0.003.42Solution / Solid
Conf-B Sofa (Axial N-sub)Envelope (Flap C4)+1.854.10Minor Solution
Conf-C Half-ChairTwist+3.402.85Transition

Implications in Drug Design

The precise conformational control afforded by the 2,7-diazaspiro[4.5]decan-6-one scaffold translates directly to enhanced target affinity. For instance, in the development of highly selective inhibitors of Inositol-Requiring Enzyme 1α (IRE1α), 2,7-diazaspiro[4.5]decane derivatives uniquely bind to an unusually disordered, inactive DFG-out conformation of the kinase domain[2]. The rigidity of the spirocycle minimizes the entropic penalty upon binding, while the specific vector projection allows the molecule to simultaneously interact with catalytic residues (Lys599 and Glu612) and displace the activation loop[2].

Similarly, in the design of orexin receptor antagonists, the spirocyclic core perfectly mimics the required U-shaped topography, maintaining an optimal N-N distance (approx. 2.76 - 3.05 Å) that is critical for receptor recognition[3].

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold is a masterclass in conformational engineering. By understanding and predicting the interplay between the lactam constraint, the spiro junction, and substituent-induced strain, drug development professionals can rationally design molecules that lock into bioactive conformations, thereby maximizing potency and target selectivity.

References

  • The Use of Spirocyclic Scaffolds in Drug Discovery.
  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease.
  • Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)–H Activation.
  • Potassium tert-butoxide Mediated Stereoselective/Direct Mannich Reaction of α- Substituted-γ-Lactams with in situ Generated Aryl N-silyl imines.The Royal Society of Chemistry.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Blumberg Institute.

Sources

2,7-diazaspiro[4.5]decan-6-one hydrochloride molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Properties of 2,7-diazaspiro[4.5]decan-6-one Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a detailed analysis of the molecular weight and exact mass of 2,7-diazaspiro[4.5]decan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry.

Introduction to 2,7-diazaspiro[4.5]decan-6-one Hydrochloride

2,7-diazaspiro[4.5]decan-6-one hydrochloride is a spirocyclic organic compound. Spiro compounds are characterized by a single atom that is part of two distinct rings. The unique three-dimensional architecture of these molecules often imparts novel pharmacological properties, making them attractive scaffolds in drug discovery. A thorough characterization of their molecular properties, starting with molecular weight and exact mass, is the foundational step in any research and development endeavor.

Core Molecular Attributes

The fundamental quantitative descriptors for 2,7-diazaspiro[4.5]decan-6-one hydrochloride are its molecular weight and exact mass. These values are derived from its molecular formula: C₈H₁₅ClN₂O[1][2].

PropertyValueUnit
Molecular Formula C₈H₁₅ClN₂O
Molecular Weight 190.67 g/mol
Exact Mass 190.0873Da

Understanding the Distinction: Molecular Weight vs. Exact Mass

It is crucial to differentiate between molecular weight and exact mass, as they are distinct concepts with specific applications:

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. This value is essential for gravimetric analysis and preparing solutions of known molarity.

  • Exact Mass is the mass of a molecule calculated from the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with high precision.

Molecular Structure

The structural arrangement of atoms in 2,7-diazaspiro[4.5]decan-6-one hydrochloride dictates its chemical behavior and biological activity.

Caption: Molecular structure of 2,7-diazaspiro[4.5]decan-6-one hydrochloride.

Experimental Determination of Molecular Weight and Exact Mass

The determination of a compound's molecular weight and exact mass is a routine yet critical procedure in chemical analysis. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,7-diazaspiro[4.5]decan-6-one hydrochloride.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

  • Instrumentation and Method:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Employ an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like the topic compound.

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a relevant mass-to-charge (m/z) range, for instance, m/z 50-500.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule.

    • The m/z value of this peak will represent the exact mass of the protonated molecule.

    • Subtract the mass of a proton (1.007276 Da) from the measured m/z to determine the exact mass of the neutral molecule.

    • The molecular weight is typically confirmed by the isotopic pattern observed in the mass spectrum.

A Sample Weighing and Dissolution B Serial Dilution to Working Concentration A->B C Injection into HRMS System B->C D Electrospray Ionization (ESI) C->D E Mass Analysis (e.g., Orbitrap or TOF) D->E F Data Acquisition E->F G Spectral Processing and Peak Identification F->G H Determination of Exact Mass and Molecular Weight G->H

Caption: Workflow for the determination of molecular properties by HRMS.

Conclusion

The precise determination of the molecular weight (190.67 g/mol ) and exact mass (190.0873 Da) of 2,7-diazaspiro[4.5]decan-6-one hydrochloride is fundamental for its application in research and drug development. These values serve as the basis for accurate quantification, structural elucidation, and the interpretation of experimental results. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel chemical entities.

References

Sources

A Technical Guide to the Hydrogen Bonding Potential of 2,7-diazaspiro[4.5]decan-6-one in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spirocyclic scaffold has emerged as a privileged structure in modern drug discovery, offering a unique three-dimensional geometry that can effectively probe the complex topology of biological targets.[1][2] Among these, the 2,7-diazaspiro[4.5]decan-6-one core represents a versatile and synthetically accessible building block. This guide provides an in-depth technical analysis of its hydrogen bonding potential, a critical determinant of molecular recognition, binding affinity, and pharmacokinetic properties.[3][4] We will explore the structural basis of its hydrogen bond donor and acceptor capabilities, detail rigorous experimental and computational methodologies for their characterization, and discuss the strategic application of this knowledge in the rational design of novel therapeutics. This document is intended for medicinal chemists, computational scientists, and drug development professionals seeking to leverage this scaffold in their research programs.

The 2,7-diazaspiro[4.5]decan-6-one Scaffold: A Structural Overview

The unique topology of the 2,7-diazaspiro[4.5]decan-6-one scaffold is defined by a central quaternary spiro-carbon atom, which rigidly orients a five-membered pyrrolidine ring and a six-membered piperidin-2-one (valerolactam) ring in distinct spatial planes. This inherent three-dimensionality is a significant advantage over traditional flat aromatic systems, allowing for more precise and extensive interactions within a protein binding site.[2]

The key to its utility in drug design lies in the strategic placement of functional groups capable of forming hydrogen bonds. These non-covalent interactions are fundamental to the stability and specificity of drug-receptor complexes.[5][6] The 2,7-diazaspiro[4.5]decan-6-one core presents three primary sites for hydrogen bonding:

  • Hydrogen Bond Donor (HBD) 1: The secondary amine (N-H) at the 2-position of the pyrrolidine ring.

  • Hydrogen Bond Donor (HBD) 2: The amide (N-H) of the lactam ring at the 7-position.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the lactam ring at the 6-position.

The lactam moiety is a particularly powerful control element in molecular recognition, with its capacity for strong and directional hydrogen bonding.[7] The interplay between these donor and acceptor sites provides a rich pharmacophoric pattern that can be exploited for targeted drug design.

Workflow cluster_exp Experimental Methods cluster_comp Computational Methods start_node Scaffold Selection: 2,7-diazaspiro[4.5]decan-6-one exp_node Experimental Validation start_node->exp_node comp_node Computational Prediction start_node->comp_node xray X-Ray Crystallography exp_node->xray nmr NMR Spectroscopy exp_node->nmr docking Molecular Docking comp_node->docking dft DFT Calculations comp_node->dft md MD Simulations comp_node->md data_node Data Integration & Analysis end_node Informed Drug Design (Lead Optimization) data_node->end_node xray->data_node nmr->data_node docking->data_node dft->data_node md->data_node

Figure 2: Integrated workflow for assessing hydrogen bonding potential in drug design.
Experimental Validation

A. X-Ray Crystallography

This technique provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its crystalline state. [8]By co-crystallizing a derivative of the spiro-scaffold with its target protein, one can directly visualize the specific hydrogen bonds formed, including precise bond lengths and angles. This is the gold standard for confirming a predicted binding mode.

Causality Behind Choice: Choose X-ray crystallography when you need definitive proof of a specific interaction geometry with a target. It provides an atomic-level static snapshot that can guide further structure-based design.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for studying molecular interactions and dynamics in solution. [9][10]Several NMR experiments can be employed to characterize hydrogen bonds.

  • Chemical Shift Titration: Monitoring the chemical shifts of the N-H protons of the scaffold upon addition of a target protein. A significant downfield shift is indicative of the proton's involvement in a hydrogen bond. [11]* Temperature Dependence: Hydrogen-bonded amide protons exhibit a smaller change in chemical shift with temperature compared to those exposed to the solvent. This allows for the identification of intramolecular or intermolecular H-bonds. [11]* Hydrogen-Deuterium (H/D) Exchange: Amide protons involved in stable hydrogen bonds exchange with deuterium from the solvent (e.g., D₂O) at a much slower rate than solvent-exposed protons. [12] Causality Behind Choice: NMR is chosen to understand the behavior of the molecule in a more physiologically relevant solution state. It confirms that the interactions observed in a static crystal can persist in a dynamic environment and provides insights into the strength of those interactions.

Protocol: NMR Titration for H-Bond Identification

This protocol outlines a self-validating system to assess the interaction between a 2,7-diazaspiro[4.5]decan-6-one derivative and a target protein.

  • Materials & Preparation:

    • Compound: 1-5 mM stock solution of the purified spiro-compound in a suitable deuterated buffer (e.g., 20 mM phosphate buffer in 90% H₂O/10% D₂O, pH 7.4).

    • Target: Highly purified protein of interest at a concentration 10-20x higher than the compound, in the identical deuterated buffer.

    • NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe for optimal sensitivity.

  • Step-by-Step Methodology:

    • Step 1 (Reference Spectrum): Acquire a high-quality 1D ¹H and 2D ¹H-¹⁵N HSQC (if ¹⁵N-labeled compound is available) or 2D ¹H-¹H TOCSY/NOESY spectrum of the compound alone. This is the control (T=0) . Assign the chemical shifts for the two N-H protons.

    • Step 2 (Titration): Add small, precise aliquots of the concentrated protein solution to the NMR tube containing the compound. Recommended molar ratios (Protein:Compound) are 0.2:1, 0.5:1, 1:1, 1.5:1, and 2:1.

    • Step 3 (Data Acquisition): After each addition, allow the sample to equilibrate for 5-10 minutes, then re-acquire the 1D and 2D spectra using the exact same parameters as the reference spectrum.

    • Step 4 (Data Analysis): Overlay the spectra from each titration point. Track the chemical shifts of the two N-H protons.

    • Step 5 (Validation):

      • Expected Positive Result: A dose-dependent shift (typically downfield) of one or both N-H proton signals indicates direct involvement in a hydrogen bond upon binding.

      • Expected Negative Result (Internal Control): Protons on the scaffold not involved in binding (e.g., aliphatic protons far from the interaction face) should show minimal or no chemical shift perturbation. This confirms the specificity of the interaction.

Computational Prediction

Computational methods provide predictive insights that can prioritize compounds for synthesis and guide experimental design.

A. Molecular Docking

Docking algorithms predict the preferred orientation of a ligand within a protein's active site and score the interaction. They are particularly useful for identifying potential hydrogen bonds that contribute to the binding pose.

B. Density Functional Theory (DFT)

DFT and other quantum mechanics (QM) methods are used to calculate the intrinsic properties of hydrogen bonds, such as their strength (energy), optimal geometry (bond length and angles), and the charge distribution across the interacting atoms. [13] C. Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing a dynamic view of the drug-receptor complex. This allows for the assessment of the stability and persistence of hydrogen bonds, revealing whether an interaction observed in a static dock or crystal structure is maintained over time in a solvated, dynamic system.

Data Interpretation and Application in Drug Design

The true power of this analysis lies in integrating the data to make informed decisions. The goal is to build a comprehensive picture of how the 2,7-diazaspiro[4.5]decan-6-one scaffold interacts with its target and how its hydrogen bonding potential influences its overall drug-like properties.

Quantitative Data Summary

The results from various analyses can be summarized for clear comparison.

ParameterMethodHBD 1 (Pyrrolidine N-H)HBD 2 (Lactam N-H)HBA (Lactam C=O)
H-Bond Distance (Å) X-Ray Crystallography2.95 (to Asp30)Not Involved3.10 (to Gly55)
Chemical Shift Δδ (ppm) NMR Titration0.050.85N/A
H-Bond Energy (kcal/mol) DFT Calculation-4.2-5.8 (with water)-5.1 (with Arg12)
H-Bond Occupancy (%) MD Simulation92%N/A75%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Strategic Implications for Lead Optimization

This integrated data directly informs the next steps in a drug discovery campaign.

  • Strong, Stable H-Bond Identified: If NMR and MD confirm a critical and stable hydrogen bond (e.g., with HBD 2), synthetic efforts can focus on modifications to the scaffold that preserve or enhance this interaction while optimizing other properties like lipophilicity or metabolic stability.

  • Unsatisfied H-Bond Potential: If computational models suggest a potential H-bond that is not being made (e.g., the pyrrolidine N-H is near an acceptor but at a suboptimal angle), the scaffold can be modified to improve the geometry of this interaction, potentially leading to a significant gain in potency.

  • Improving ADME Properties: The number and strength of hydrogen bonds are critical for properties like solubility and cell permeability. [14]If a compound has poor permeability, it may be due to an excessive number of strong H-bonds with water that must be broken. The analysis helps identify which H-bond sites could be masked or removed to balance binding affinity with pharmacokinetic properties.

Drug_Design_Logic analysis Hydrogen Bond Analysis (Experimental & Computational) affinity Binding Affinity & Specificity analysis->affinity adme ADME Properties (Solubility, Permeability) analysis->adme strategy Lead Optimization Strategy affinity->strategy adme->strategy outcome Improved Drug Candidate strategy->outcome

Figure 3: The role of hydrogen bond analysis in guiding lead optimization strategies.

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold is more than just a rigid three-dimensional framework; it is a precisely functionalized chemical entity with significant potential for forming key hydrogen bonds. A thorough understanding of its HBD and HBA capabilities, achieved through a synergistic combination of high-resolution experimental techniques and predictive computational modeling, is paramount. This detailed characterization allows drug design teams to move beyond serendipity and engage in a truly rational design process, optimizing not only for target affinity but also for the crucial pharmacokinetic properties that determine the ultimate success of a therapeutic agent. By harnessing the hydrogen bonding potential of this versatile scaffold, researchers can unlock new avenues for developing innovative and effective medicines.

References

  • Vertex AI Search. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry!
  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (3rd ed., pp. 359-387). Academic Press.
  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083-1094.
  • Chemistry LibreTexts. (2022, July 4). Drug Receptor Interactions.
  • Kubinyi, H. (2002). Hydrogen Bonding: The Last Mystery in Drug Design? In Pharmacokinetic Optimization in Drug Research (pp. 513-526). Wiley-VCH.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30). Future Medicinal Chemistry.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 59(17), 7775-7788.
  • TDEC. (n.d.). Physicochemical Properties.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-638.
  • CCDC. (2022, November 29). How to Analyse Hydrogen Bonding.
  • Ohio Supercomputer Center. (n.d.). Computational chemist computes to understand hydrogen bonds.
  • Al-Mokadem, B., & Abourehab, M. A. S. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 15(2), 274-298.
  • Setyawan, D., Sari, Y. P., & Puspitasari, E. (2024). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.
  • AiFChem. (2025, October 21). 1203686-09-2 | 2,7-Diazaspiro[4.5]decan-6-one hydrochloride.
  • Chen, J., & Xi, C. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 9(18), 6195-6197.
  • Leninger, M., et al. (2026, March 3). High-pH NMR to Identify Macromolecular Hydrogen-Bonds and Foldons. bioRxiv.
  • Cuevas-Yañez, E., et al. (2017). Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine. Molecules, 22(3), 393.
  • Grabowski, S. J. (2020). Experimental Methods and Techniques. In Understanding Hydrogen Bonds.
  • ResearchGate. (2010, March 8). What NMR experiments can be used to detect hydrogen bonds?
  • Williams, D. H., et al. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(22), 14845-14871.
  • Williams, D. H., et al. (2021). Hydrogen bond donors in drug design. ChemRxiv.
  • Lee, M., & Chan, M. K. (2021). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics, 10(12), 1515.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Perrin, C. L. (2023).
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • ResearchGate. (2026, March 13). NMR spectroscopy studies of hydrogen bonding.
  • Dao Thi, H., & D'hooghe, M. (2019, June 26). An update on the synthesis and reactivity of spiro-fused β-lactams. Ghent University Academic Bibliography.
  • Fluorochem. (n.d.). 7-Methyl-2,7-diazaspiro[4.5]decan-6-one.
  • Sigma-Aldrich. (n.d.). 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR.
  • Zhang, Q., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3297-3313.
  • Medeiros, A. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6896-6907.
  • Bach, T. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry, 84(13), 8115-8126.
  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(1), 107.
  • Spencer, J. N., et al. (1995). Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. The Journal of Physical Chemistry, 99(21), 8672-8676.
  • MedChemExpress. (n.d.). 1,7-Diazaspiro[4.5]decan-6-one hydrochloride.
  • Benchchem. (n.d.). Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol.

Sources

Methodological & Application

Application Note & Protocol: N-Alkylation of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2,7-diazaspiro[4.5]decan-6-one hydrochloride, a valuable scaffold in modern medicinal chemistry. Spirocyclic frameworks are of significant interest due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[1][2] N-alkylation is a critical derivatization strategy to explore the structure-activity relationship (SAR) of this privileged core. This guide details a robust protocol for direct N-alkylation using alkyl halides, discusses the underlying chemical principles, and offers practical insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decan-6-one core is a key structural motif found in a variety of biologically active molecules.[3] Its unique spirocyclic nature provides a defined three-dimensional vector for substituents, which is highly advantageous in designing specific interactions with protein targets. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.

N-alkylation of the secondary amine at the 7-position is a fundamental transformation that enables the introduction of diverse functional groups, modulating the pharmacological profile of the resulting compounds. This protocol focuses on a direct alkylation approach, a widely used and versatile method for forming carbon-nitrogen bonds.[4]

Core Principles of N-Alkylation

Reaction Mechanism

The N-alkylation of 2,7-diazaspiro[4.5]decan-6-one hydrochloride with an alkyl halide proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism.[4] The key steps are:

  • Deprotonation: The starting material is a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic. A base is required to neutralize the hydrochloride salt and deprotonate the ammonium species, generating the free, nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide.

  • Displacement: This concerted attack displaces the halide leaving group, forming a new carbon-nitrogen bond and yielding the N-alkylated product as a hydrohalide salt.

  • Final Neutralization: An additional equivalent of base neutralizes the newly formed hydrohalide salt, regenerating a neutral tertiary amine product.

A common challenge in the alkylation of primary amines is over-alkylation, leading to mixtures of secondary and tertiary amines.[5][6][7] However, since the substrate in this protocol is a secondary amine, the reaction selectively yields the tertiary amine, with the only potential for over-alkylation being the formation of a quaternary ammonium salt, which is generally less favorable under controlled conditions.[4][8]

Choosing the Right Base and Solvent

The choice of base is critical. It must be strong enough to deprotonate the secondary ammonium salt but generally non-nucleophilic to avoid competing with the amine in reacting with the alkyl halide. Sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are excellent choices.[8] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[9]

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are preferred as they can dissolve the amine salt and effectively promote S_N2 reactions.[9][10]

Visualized Reaction Scheme & Workflow

The following diagrams illustrate the general chemical transformation and the experimental workflow.

Caption: General N-Alkylation Reaction Scheme.

Experimental_Workflow A Reactant Preparation (Spirocycle HCl, Solvent, Base) B Addition of Alkylating Agent (R-X) A->B Stir at RT C Reaction Monitoring (TLC / LC-MS) B->C Heat if necessary D Aqueous Work-up (Quench, Extract, Wash) C->D Upon completion E Drying & Concentration (Dry over Na₂SO₄, Rotovap) D->E F Purification (Flash Column Chromatography) E->F G Product Characterization (NMR, MS) F->G Pure Fractions

Sources

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decan-6-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Coupling Reactions with 2,7-Diazaspiro[4.5]decan-6-one

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both structural rigidity and diverse vectoral exits for substitution is paramount. The 2,7-diazaspiro[4.5]decan-6-one scaffold has emerged as a privileged structural motif, prized for its three-dimensional character which can enhance binding affinity and selectivity for biological targets.[1][2] Its spirocyclic core provides a constrained conformation, while the presence of a secondary amine offers a prime handle for diversification through amide bond formation—one of the most crucial and frequently utilized reactions in drug discovery.[3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective execution of amide coupling reactions with 2,7-diazaspiro[4.5]decan-6-one. We move beyond simple reagent lists to provide a detailed examination of three robust and field-proven protocols, elucidating the mechanistic rationale behind reagent selection and reaction conditions to ensure reproducible and high-yielding syntheses.

Core Principles of Carboxylic Acid Activation for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions, requiring high temperatures to drive off water. Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[4] The activated intermediate, typically a reactive ester or anhydride, is then susceptible to nucleophilic attack by the amine.

Key components of a successful coupling reaction include:

  • The Coupling Reagent: A chemical agent that facilitates the activation of the carboxylic acid. These are broadly categorized into carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[5]

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or its derivatives (e.g., OxymaPure) are often included. They act as "traps" for the initial activated species (like the O-acylisourea from carbodiimides), converting it into a more stable but still highly reactive ester. This strategy is critical for minimizing side reactions and, most importantly, suppressing the racemization of chiral carboxylic acids.[5][6]

  • The Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is essential. Its primary roles are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to neutralize any acid salts (e.g., amine hydrochlorides) formed during the reaction or present as starting materials.[7][8][9]

Visualizing the Amide Coupling Workflow

The general process for amide coupling follows a logical sequence of activation followed by nucleophilic attack.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation reactants 1. Combine Carboxylic Acid, Base, and Solvent coupling_agent 2. Add Coupling Reagent (and Additive, e.g., HOBt) (Typically at 0°C) reactants->coupling_agent activated_intermediate 3. Formation of Activated Intermediate coupling_agent->activated_intermediate amine 4. Add 2,7-diazaspiro[4.5]decan-6-one activated_intermediate->amine reaction 5. Stir at RT (Monitor by TLC/LC-MS) amine->reaction workup 6. Aqueous Work-up (e.g., wash with aq. acid, base, brine) reaction->workup purification 7. Dry, Concentrate & Purify (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Caption: Generalized workflow for amide bond formation.

Core Reactants and Product Structure

The reaction involves the coupling of the secondary amine of the spirocycle with a generic carboxylic acid.

G cluster_0 2,7-diazaspiro[4.5]decan-6-one cluster_1 Carboxylic Acid cluster_2 Resulting Amide Product mol1 plus + mol1->plus mol2 arrow Coupling Conditions mol2->arrow mol3 plus->mol2 arrow->mol3

Sources

Application Note: Advanced Crystallization Methodologies for 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The spirocyclic scaffold 2,7-diazaspiro[4.5]decan-6-one is a highly valuable pharmacophore core in modern medicinal chemistry. Its high fraction of sp³-hybridized carbons (Fsp³) imparts excellent three-dimensionality, a structural feature increasingly prioritized in drug discovery to improve target specificity and escape the liabilities of flat, aromatic molecules[1].

However, this three-dimensional complexity introduces significant challenges during isolation and purification. The molecule features both a hydrogen-bonding lactam (position 6) and a basic secondary amine (position 2 or 7, depending on substitution), which is typically isolated as a hydrochloride salt (CAS 1203686-09-2) to enhance chemical stability and aqueous solubility[2].

Crystallizing amine hydrochlorides requires precise thermodynamic control. The chloride anion acts as a potent hydrogen-bond acceptor that can interact with both the protonated amine and the lactam donor, often leading to the formation of unwanted hydrates or solvates if the solvent system is not meticulously engineered[3]. This application note provides a self-validating, mechanistically grounded guide to the crystallization of 2,7-diazaspiro[4.5]decan-6-one hydrochloride, ensuring high purity, optimal yield, and polymorphic control.

Mechanistic Principles & Solvent Selection Causality

The selection of a crystallization solvent system is dictated by the dielectric constant and hydrogen-bonding capacity of the media. Because 2,7-diazaspiro[4.5]decan-6-one hydrochloride is a highly polar salt, it exhibits high solubility in protic solvents (water, methanol) and negligible solubility in non-polar solvents (heptane, ethers)[4].

To achieve a controllable Metastable Zone Width (MSZW), a binary solvent system is typically required. Isopropanol (IPA) is selected as the primary solvent because its moderate dielectric constant allows for temperature-dependent solubility, while the addition of an antisolvent (like ethyl acetate or heptane) or a co-solvent (like water) tunes the saturation curve.

Table 1: Quantitative Solvent Screening Profile

Data represents typical solubility ranges for spirocyclic amine hydrochlorides at 25°C.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Mechanistic Role in Crystallization
Water80.1> 150Primary solvent; avoided in final steps due to hydrate risk.
Methanol32.760 - 90Strong solvent; risks solvate formation.
Isopropanol (IPA)18.315 - 30Optimal primary solvent; provides steep thermal solubility curve.
Ethyl Acetate (EtOAc)6.0< 5Optimal antisolvent; drives supersaturation without oiling out.
Heptane1.9< 1Harsh antisolvent; risks amorphous precipitation (crash out).

Crystallization Workflow & Strategy

To prevent "oiling out" (liquid-liquid phase separation) and to avoid the kinetic trapping of impurities, we employ a seeded cooling crystallization strategy rather than unseeded antisolvent addition. Seeding bypasses primary nucleation, ensuring that crystal growth occurs uniformly on the added seeds, which dictates the final particle size distribution (PSD) and guarantees the desired polymorph.

Workflow A Crude 2,7-diazaspiro[4.5]decan-6-one HCl B Solubility & MSZW Profiling A->B Gravimetric Analysis C Solvent/Antisolvent Selection B->C Identify Optimal System D Cooling & Seeding Strategy C->D Define Saturation Curve E Controlled Crystallization D->E Execute Protocol F Polymorph Validation (XRPD/DSC) E->F Isolate & Dry

Figure 1: Systematic crystallization and polymorph screening workflow.

Self-Validating Crystallization Protocol

The following protocol utilizes an Isopropanol/Ethyl Acetate binary system. It is designed as a self-validating loop: if a validation checkpoint fails, the system can be reheated to dissolution, preventing the loss of valuable active pharmaceutical ingredient (API).

Mechanism S1 Primary Dissolution (T > 65°C) S2 Clarification Filtration S1->S2 S3 Cool to Seed Temp (Supersaturation) S2->S3 S4 Seed Addition (1-2% w/w) S3->S4 S5 Isothermal Hold (Desupersaturation) S4->S5 S6 Final Cooling (Ramp to 5°C) S5->S6

Figure 2: Mechanistic step-by-step pathway for controlled cooling crystallization.

Step-by-Step Methodology

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2,7-diazaspiro[4.5]decan-6-one HCl in 150 mL of Isopropanol (15 volumes). Heat the jacketed reactor to 70°C under moderate agitation (250 rpm).

  • Causality: Elevated temperature maximizes solubility, ensuring the destruction of any trace crystalline memory from the crude material.

  • Validation Checkpoint 1: The solution must be visually clear. If undissolved particles remain, add IPA in 1-volume increments until complete dissolution is achieved.

Step 2: Clarification & Antisolvent Addition

  • Action: Perform a hot filtration (polish filter) to remove mechanical impurities. Return the filtrate to the reactor at 70°C. Slowly dose in 50 mL of Ethyl Acetate (5 volumes) over 30 minutes.

  • Causality: The addition of EtOAc lowers the overall solubility of the mixture, shifting the saturation curve and narrowing the MSZW, which prepares the system for seeding[4].

Step 3: Supersaturation & Seeding

  • Action: Linearly cool the reactor from 70°C to 55°C at a rate of 0.5°C/min. At 55°C, add 0.1 g (1% w/w) of pure, milled 2,7-diazaspiro[4.5]decan-6-one HCl seeds.

  • Causality: Seeding within the metastable zone prevents spontaneous, uncontrolled primary nucleation. This ensures the resulting crystals grow steadily, avoiding the entrapment of mother liquor (which causes impurity inclusion).

Step 4: Isothermal Desupersaturation Hold

  • Action: Hold the temperature at 55°C for 2 hours.

  • Validation Checkpoint 2: Sample the slurry. Filter a small aliquot and analyze the mother liquor concentration via HPLC or gravimetric analysis. The concentration should plateau, indicating the system has reached thermodynamic equilibrium at 55°C. If the concentration is still dropping, extend the hold time.

Step 5: Final Cooling Ramp

  • Action: Cool the slurry from 55°C to 5°C at a slow, controlled rate of 0.1°C/min.

  • Causality: A slow cooling ramp maintains a constant, low level of supersaturation. Crash cooling would induce secondary nucleation, generating fine particles that are difficult to filter and prone to static charge.

Step 6: Isolation and Drying

  • Action: Isolate the product via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc. Dry in a vacuum oven at 45°C for 12 hours.

  • Validation Checkpoint 3: Monitor drying via Loss on Drying (LOD). The process is complete when the weight change is < 0.1% over 2 hours.

Table 2: Critical Process Parameters (CPPs) Summary
ParameterTarget ValueMechanistic Consequence of Deviation
Seeding Temperature55°CToo high: Seeds dissolve. Too low: Crash nucleation occurs.
Seed Loading1.0 - 2.0% w/w< 1%: Insufficient surface area for growth; risk of fines.
Cooling Rate (Post-seed)0.1°C / min> 0.5°C/min: High supersaturation leads to impurity entrapment.
Drying Temperature45°C> 60°C: Risk of thermal degradation or polymorphic transition.

Analytical Validation Requirements

To guarantee the integrity of the crystallized 2,7-diazaspiro[4.5]decan-6-one hydrochloride, the following orthogonal analytical techniques must be employed:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline nature of the material. The diffractogram must be compared against the reference standard to ensure no polymorphic shifts occurred during the cooling ramp.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Used to detect solvates or hydrates. A pure, anhydrous hydrochloride salt will exhibit a sharp endothermic melting peak without prior significant weight loss on the TGA curve. If weight loss occurs before the melt, the crystal lattice has trapped solvent[3].

  • Karl Fischer (KF) Titration: Mandatory for highly polar spiro-amine hydrochlorides to quantify residual water and rule out the formation of a stable hydrate species.

References

  • 1 - National Institutes of Health (NIH) / PMC 2.2 - Ambeed.com 3.4 - Benchchem 4.3 - National Institutes of Health (NIH) / PubMed

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists struggling with the poor organic solubility of 2,7-diazaspiro[4.5]decan-6-one hydrochloride. Here, we dissect the physical chemistry behind the solubility barrier and provide field-validated, self-checking protocols to keep your synthetic pipelines moving.

Mechanistic Overview: The Causality of Poor Solubility

2,7-diazaspiro[4.5]decan-6-one is a spirocyclic diamine. When supplied or isolated as a hydrochloride (HCl) salt, the protonated secondary amine forms a rigid, highly polar ionic crystal lattice with the chloride counterion.

To dissolve this salt, your solvent must overcome the high crystal lattice energy and create a stable solvation shell around the dissociated ions[1]. Solvents with a low dielectric constant ( ε<10 ), such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc), lack the polarity required to stabilize these charges. The result is near-zero solubility.

By deprotonating the amine (a process known as "free-basing"), you eliminate the ionic charge. This drastically reduces the lattice energy and enables favorable van der Waals and dipole-dipole interactions with organic solvents, dramatically increasing solubility in less polar media[2].

Frequently Asked Questions (FAQs)

Q: My compound "oils out" instead of dissolving in my organic solvent mixture. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the HCl salt melts into a distinct, highly concentrated solute-rich phase rather than integrating into the bulk solvent. This frequently happens in mixed solvent systems where the salt is highly soluble in a trace component (like ambient moisture or a methanol co-solvent) but insoluble in the bulk non-polar solvent. Ensure your organic solvents are strictly anhydrous to prevent this phase separation[2].

Q: Can I just add N,N-Diisopropylethylamine (DIPEA) directly to my DCM suspension? A: Yes, this is known as in-situ neutralization. Adding a stoichiometric excess of a tertiary amine base like DIPEA or Triethylamine (TEA) will deprotonate the 2,7-diazaspiro[4.5]decan-6-one HCl salt. The resulting free base will dissolve into the DCM, leaving behind DIPEA·HCl, allowing the nucleophilic amine to participate in your reaction[3].

Q: My downstream reaction is sensitive to exogenous liquid bases. How do I proceed? A: You must perform an ex-situ free-basing step prior to the reaction. Because spirocyclic diamines are often highly water-soluble even in their free-base form, standard aqueous extraction can lead to poor recovery. In these cases, a resin-mediated free-basing strategy using a basic ion-exchange resin is highly recommended to avoid yield loss[4].

Solubility Data & Solvent Selection Matrix

To guide your experimental design, the table below summarizes the expected solubility behavior of 2,7-diazaspiro[4.5]decan-6-one based on the dielectric constant ( ε ) of the solvent.

SolventDielectric Constant ( ε )HCl Salt SolubilityFree Base SolubilityRecommended Application
Water 80.1Very High (>100 mg/mL)ModerateAqueous extractions, salt formation
Methanol 32.7Moderate (10-50 mg/mL)HighCo-solvent, resin-mediated free-basing
DMF / DMSO 36.7 / 46.7Low-Moderate HighPolar aprotic reactions ( SN​2 , couplings)
DCM 8.9Very Low (<1 mg/mL)Very High Extractions, base-tolerant reactions
THF 7.5Very Low (<1 mg/mL)Very High Grignard reactions, reductions

Note: The thermodynamic equilibrium solubility of amine hydrochlorides in water is typically 10 to 15-fold higher than their corresponding free bases, driven by ion solvation as demonstrated in comparative solubility studies[5].

Pathway A 2,7-diazaspiro[4.5]decan-6-one HCl (Ionic Lattice, High Polarity) B Solvent Selection (Dielectric Constant > 30)? A->B C Use Polar Aprotic (DMF, DMSO) B->C Yes D Requires Non-Polar (DCM, THF, EtOAc)? B->D No E In-Situ Neutralization (+ DIPEA / TEA) D->E Base-tolerant reaction F Ex-Situ Free-Basing (Liquid-Liquid / Resin) D->F Base-sensitive reaction

Caption: Decision matrix for solubilizing 2,7-diazaspiro[4.5]decan-6-one HCl based on reaction conditions.

Validated Experimental Workflows

If your reaction requires a non-polar solvent and cannot tolerate excess DIPEA/TEA, you must isolate the free base. Below are two self-validating protocols.

Protocol A: Liquid-Liquid Extraction (Ex-Situ Free-Basing)

This method is standard but requires careful pH monitoring, as aliphatic amines require highly basic conditions to fully deprotonate[6].

  • Dissolution: Dissolve the HCl salt in a minimal volume of deionized water.

  • Basification: Slowly add a 50% (w/w) KOH solution or saturated NaHCO3​ dropwise while stirring until the aqueous phase reaches pH > 9.

    • Causality: The pKa of the secondary amine in the spirocycle is ~9-10. Pushing the pH above 9 ensures the equilibrium shifts entirely to the neutral free base, which is insoluble in water and will partition into the organic phase.

  • Extraction: Extract the aqueous layer three times with DCM or EtOAc.

  • Self-Validation Checkpoint: Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears upon heating, the amine has not fully partitioned. Add more base to the aqueous layer and perform an additional organic extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base.

Protocol S1 Dissolve in H2O S2 Add NaHCO3 / KOH (pH > 9) S1->S2 S3 Extract with DCM (3x) S2->S3 S4 Dry (Na2SO4) & Concentrate S3->S4 S5 Pure Free Base (Organic Soluble) S4->S5

Caption: Step-by-step liquid-liquid extraction workflow for amine hydrochloride free-basing.

Protocol B: Resin-Mediated Free-Basing (High-Yield Alternative)

Because spirocycles can be stubbornly water-soluble even as free bases, Protocol A can sometimes lead to poor mass recovery. Resin-mediated free-basing bypasses the aqueous phase entirely[4].

  • Dissolution: Dissolve the 2,7-diazaspiro[4.5]decan-6-one HCl salt in anhydrous methanol.

  • Resin Addition: Add a strongly basic ion-exchange resin (e.g., Dowex 550A OH form or Amberlyst A26 OH) to the solution (approx. 2-3 equivalents of resin capacity).

  • Agitation: Stir gently at room temperature for 1-2 hours. The resin will exchange its hydroxide ions for the chloride ions, neutralizing the protonated amine and forming water as a byproduct.

  • Self-Validation Checkpoint: Remove a 10 μL aliquot of the methanol solution and drop it onto wet universal indicator paper. It should register as strongly basic (pH ~10), confirming successful chloride exchange.

  • Isolation: Filter off the resin through a fritted funnel, wash the resin cake with additional methanol, and concentrate the filtrate under reduced pressure to yield the pure, organic-soluble free base.

References

  • eScholarship. "Submonomer synthesis of sequence defined peptoids with diverse side-chains". Source: eScholarship.org. URL: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation: Current Prospects". Source: RJPDFT. URL:[Link]

  • ACS Publications. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup". Source: The Journal of Organic Chemistry. URL:[Link]

  • Reddit. "Hydrochloride salt of amine". Source: r/OrganicChemistry. URL:[Link]

  • ACS Publications. "Hydrochloride Salt of the GABAkine KRM-II-81". Source: ACS Omega. URL:[Link]

Sources

Advanced Troubleshooting Guide: Minimizing Side Reactions in 2,7-Diazaspiro[4.5]decan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. The 2,7-diazaspiro[4.5]decan-6-one framework is a highly privileged structure in modern drug discovery, frequently utilized in the development of dopamine transporter (DAT) inhibitors and orexin receptor antagonists[1]. However, the steric strain inherent to spiro-fusion and the presence of orthogonal nitrogen centers make its synthesis prone to side reactions, including incomplete cyclization, lactam hydrolysis, and over-alkylation.

As a Senior Application Scientist, I have compiled this definitive guide to help you navigate the mechanistic pitfalls of this synthesis. This document focuses on the causality behind experimental failures and provides self-validating protocols to ensure high-yield, reproducible results.

Section 1: Mechanistic Workflow & Causality Map

Understanding the synthetic trajectory is the first step in troubleshooting. The synthesis typically proceeds via a Strecker-type reaction of an N-protected piperidone, followed by nitrile hydrolysis and intramolecular lactamization. The diagram below illustrates the critical junctures where side reactions most commonly occur.

G Start N-Protected Precursor (e.g., N-Boc-4-piperidone) Strecker Strecker-type Reaction (KCN, NH3) Start->Strecker Intermediate Amino Nitrile / Ester Intermediate Strecker->Intermediate Cyclization Intramolecular Lactamization (Strong Base, Anhydrous) Intermediate->Cyclization Side1 Side Reaction: Polymerization / Degradation Intermediate->Side1 Excess Heat / Poor pH Control Product 2,7-diazaspiro[4.5]decan-6-one (Target Scaffold) Cyclization->Product Side2 Side Reaction: Open-Chain Impurities Cyclization->Side2 Weak Base / Aqueous Solvents Side3 Side Reaction: Lactam Hydrolysis Product->Side3 Harsh Aqueous Deprotection

Workflow of 2,7-diazaspiro[4.5]decan-6-one synthesis and associated side reactions.

Section 2: Troubleshooting FAQs

Q: Why am I observing a high percentage of open-chain impurities instead of the desired spiro-lactam? A: Low yields during lactamization are almost always attributed to incomplete intramolecular cyclization, driven by unfavorable reaction equilibrium or insufficient deprotonation of the precursor[2]. Causality & Solution: The transition state required to form the 2,7-diazaspiro[4.5]decan-6-one system must overcome significant steric hindrance. If you are utilizing weak bases (like triethylamine or potassium carbonate), the reaction will stall. Switch to a strong, non-nucleophilic base (e.g., Potassium tert-butoxide or Sodium Hydride) in an aprotic solvent like THF or DMF to ensure complete, irreversible deprotonation and cyclization[2].

Q: During the deprotection of the N2-Boc group, my lactam ring (6-one) undergoes hydrolysis. How can I prevent this? A: The 6-one lactam moiety is highly susceptible to nucleophilic attack and ring-opening when exposed to harsh aqueous acids or bases, especially at elevated temperatures. Causality & Solution: Aqueous conditions facilitate the addition of water to the lactam carbonyl, leading to hydrolysis back to the open-chain amino acid. To mitigate this, strictly employ anhydrous acidic conditions for Boc deprotection. Using 4M HCl in anhydrous 1,4-dioxane or Trifluoroacetic acid (TFA) in dry dichloromethane (DCM) prevents the hydrolytic side reaction while quantitatively removing the Boc group[3].

Q: How do I avoid over-alkylation when functionalizing the spirocyclic core? A: The 2,7-diazaspiro[4.5]decan-6-one scaffold contains two nitrogen atoms (N2 and N7) in different steric and electronic environments. Unprotected secondary amines are highly nucleophilic and prone to multiple alkylations. Causality & Solution: Direct alkylation with alkyl halides often leads to dialkylation or quaternization. Instead, utilize orthogonal protecting groups (e.g., 2-Boc and 7-Benzyl) to isolate the desired reaction site[4]. When functionalization is required, prefer reductive amination over direct alkylation. The imine intermediate formation and subsequent reduction offer tighter stoichiometric control and eliminate over-alkylation risks.

Section 3: Quantitative Data & Protecting Group Strategies

To successfully synthesize and functionalize this scaffold, orthogonal protection of the N2 (pyrrolidine) and N7 (piperidine) positions is mandatory. The table below summarizes the best practices for managing these groups without compromising the integrity of the lactam ring.

Protecting Group StrategyTarget NitrogenDeprotection ConditionLactam Hydrolysis RiskMitigation / Best Practice
N-Boc (tert-Butyloxycarbonyl)N2 (Pyrrolidine)4M HCl in Dioxane or TFA/DCMLow (if anhydrous)Strictly avoid aqueous acids; use anhydrous solvents to prevent lactam opening.
N-Cbz (Carboxybenzyl)N7 (Piperidine)H₂, Pd/C in EtOH/MeOHNoneMonitor H₂ pressure carefully to avoid over-reduction of other sensitive functional groups.
N-Bn (Benzyl)N7 (Piperidine)H₂, Pd/C, elevated pressureNoneEnsure complete removal of the palladium catalyst via Celite filtration to prevent trace metal contamination.
N-Fmoc (Fluorenylmethyloxycarbonyl)N2 (Pyrrolidine)20% Piperidine in DMFModerateExtended exposure to strong bases can trigger ring-opening; limit reaction time and monitor closely.
Section 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By embedding specific analytical checkpoints within the methodology, you can confirm the success of each step before proceeding, thereby eliminating downstream failures.

Protocol A: Anhydrous Intramolecular Lactamization

Objective: Synthesize the spiro-lactam core from the amino-ester precursor while avoiding open-chain side products.

  • Preparation: Dissolve the amino-ester precursor (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Perform this under a strict inert argon atmosphere to exclude moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise. Causality: Portion-wise addition prevents localized exothermic spikes that can lead to polymerization or degradation of the starting material.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain the plate with Ninhydrin. The primary amine precursor will stain intensely purple/pink. Validation is achieved when the Ninhydrin-active spot completely disappears, confirming the primary amine has been consumed to form the lactam ring.

Protocol B: Chemoselective N-Boc Deprotection

Objective: Remove the N2-Boc group without hydrolyzing the sensitive 6-one lactam ring.

  • Preparation: Dissolve the orthogonally protected 2-Boc-2,7-diazaspiro[4.5]decan-6-one (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Acid Addition: Cool the flask to 0 °C and add 4M HCl in anhydrous 1,4-dioxane (10.0 eq) dropwise.

  • Deprotection: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: As the Boc group is removed, the resulting secondary amine will form an HCl salt, which is insoluble in the DCM/dioxane mixture. Validation is achieved by the visual precipitation of a white solid. Filter the solid and perform Electrospray Ionization Mass Spectrometry (ESI-MS). The complete absence of the [M+H]⁺ and [M+Na]⁺ peaks corresponding to the Boc-protected starting material confirms successful, quantitative deprotection without lactam hydrolysis.

Sources

Technical Support Center: HPLC Method Development for 2,7-diazaspiro[4.5]decan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Curated by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical support center. Developing a robust purity method for 2,7-diazaspiro[4.5]decan-6-one hydrochloride presents a trifecta of chromatographic challenges: it is highly polar (hydrophilic), contains a strongly basic secondary amine alongside a neutral lactam, and lacks an extended conjugated π -system (no strong UV chromophore).

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and authoritative solutions tailored specifically to spirocyclic basic amines.

Mechanistic Overview & Method Development Workflow

To successfully analyze this Active Pharmaceutical Ingredient (API), we must abandon standard Reversed-Phase (RP) paradigms and adopt orthogonal strategies. The workflow below outlines the logical progression from initial assessment to a validated method.

HPLC_Workflow Start Analyte: 2,7-diazaspiro[4.5]decan-6-one HCl High Polarity | Strong Base | No Chromophore Split1 Select Chromatographic Mode Start->Split1 RP Reversed-Phase (C18) Issue: Void Elution Split1->RP Standard Approach HILIC HILIC Mode Benefit: Strong Retention Split1->HILIC Polar Approach Split2 Select Detection Strategy HILIC->Split2 UV UV Detection (<215 nm) Issue: Baseline Drift & Noise Split2->UV Optical CAD CAD / ELSD Detection Benefit: Universal Mass Response Split2->CAD Aerosol Opt Method Optimization Buffer: 10-20mM NH4Fa (pH 3-5) Gradient: 90% -> 60% ACN CAD->Opt Final Validated Purity Method HILIC-CAD Opt->Final

Decision tree for HPLC method development of polar, non-chromophoric basic amines.

Troubleshooting & FAQs

Q1: Why does 2,7-diazaspiro[4.5]decan-6-one elute in the void volume on standard C18 columns, and how do I retain it? Causality & Solution: The molecule is a highly polar secondary amine hydrochloride salt. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. This molecule's high polarity prevents it from partitioning into the non-polar C18 stationary phase. To resolve this, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), which forces the polar analyte to partition into a water-rich layer immobilized on the polar stationary phase (1)[1].

Q2: I switched to a HILIC column, but my peaks are severely tailing. What is the mechanistic cause, and how can I achieve sharp peaks? Causality & Solution: Peak tailing for basic amines in HILIC is primarily driven by secondary electrostatic interactions (ion-exchange) between the positively charged secondary amine of the diazaspiro ring and negatively charged residual silanols on the silica surface (2)[2]. To achieve sharp peaks, introduce a volatile buffer to increase ionic strength and mask these silanol interactions. A validated HILIC method for highly polar and basic compounds requires careful control of buffer pH and ionic strength to ensure reproducibility (3)[3]. Ammonium formate (10–20 mM, pH 3.0–4.5) is ideal because it is highly soluble in high-organic mobile phases and provides sufficient ionic strength to disrupt secondary interactions without precipitating.

Q3: The molecule lacks a strong UV chromophore. How can I accurately determine its purity? Causality & Solution: The molecule only contains a lactam carbonyl, which absorbs weakly at low UV wavelengths (200–210 nm). At these wavelengths, gradient baseline drift and matrix interferences severely compromise the accuracy of purity integration. Utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Since the molecule is a non-volatile salt, it will form distinct aerosol particles after mobile phase evaporation, yielding high sensitivity and a stable baseline independent of optical properties (4)[4].

Q4: How do I handle the hydrochloride counterion during purity analysis? Causality & Solution: In HILIC, the chloride counterion will separate from the basic amine and elute as a distinct peak (often early in the run). If not tracked, it can be mistaken for an organic impurity. Run a blank injection of dilute HCl to map the retention time of the chloride ion on your specific column, and explicitly exclude this peak from the total area normalization when calculating API purity.

Self-Validating Protocol: HILIC-CAD Method for Purity Determination

This protocol is designed as a self-validating system. You must pass the built-in System Suitability Test (SST) before proceeding to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Causality: Provides the aqueous-rich layer required for HILIC partitioning. The acidic pH ensures the secondary amine remains fully protonated, while the formate ions mask surface silanols.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

    • Causality: Acts as the weak solvent in HILIC. Pure ACN forces the polar analyte into the stationary phase's water layer.

Step 2: Column Selection & Equilibration
  • Column: Zwitterionic HILIC or Amide-bonded silica (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibration: Flush the column with 50 column volumes of 90% B / 10% A before the first injection.

    • Causality: HILIC mechanisms rely on a dynamic liquid-liquid partition layer. Rushing equilibration leads to a partially formed aqueous layer, causing severe retention time drift.

Step 3: Gradient Elution Profile
  • Time 0–2 min: 90% B (Isocratic hold to establish retention).

  • Time 2–15 min: 90% B 60% B.

    • Causality: Unlike RPLC, HILIC gradients run from high organic to high aqueous. Increasing the aqueous portion increases the eluent strength, stripping tightly bound polar impurities.

  • Time 15–20 min: 60% B (Wash step).

  • Time 20–30 min: 90% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation)

Inject a 0.1 mg/mL standard solution of the API 5 times. The system is only validated for purity analysis if it meets the following criteria:

  • Retention Factor ( k′ ): >2.0 (Confirms the analyte is successfully partitioning and avoiding the void volume).

  • Tailing Factor ( Tf​ ): <1.5 (Confirms the ammonium formate buffer is successfully masking silanol interactions).

  • Peak Area %RSD: ≤2.0% (Confirms CAD nebulizer stability and complete column equilibration).

Method Development Data & Selection Matrices

Use the following data tables to guide your consumable selections during optimization.

Table 1: Chromatographic Mode Comparison for 2,7-diazaspiro[4.5]decan-6-one

Chromatographic ModeStationary PhaseRetention MechanismSuitability for this API
Reversed-Phase (RP) C18 / C8Hydrophobic partitioningPoor (Elutes in void volume)
Ion-Pairing RP C18 + Alkyl SulfonateHydrophobic + ElectrostaticModerate (Incompatible with CAD/MS)
HILIC Amide / ZwitterionicAqueous layer partitioningExcellent (Strong retention, CAD compatible)

Table 2: Buffer Selection Matrix for HILIC-CAD

Buffer TypeVolatilitypH RangeSilanol Masking EfficiencyRecommendation
Phosphate Non-volatile2.1 - 7.2ExcellentDO NOT USE (Destroys CAD/MS)
TFA (0.1%) Volatile~2.0Poor (Ion-pairs, causes CAD noise)Avoid
Ammonium Formate Volatile2.8 - 4.8Very GoodOptimal Choice
Ammonium Acetate Volatile3.8 - 5.8Very GoodAlternative Choice

References

  • Thermo Fisher Scientific. "HILIC Method Development in a Few Simple Steps."
  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting."
  • BioPharma Services. "BA Method Development: Polar Compounds."
  • PubMed / NIH. "Stability-indicating hydrophilic interaction liquid chromatography method for highly polar and basic compounds."

Sources

Technical Support Center: Handling the Hygroscopicity of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields when utilizing spirocyclic amine hydrochlorides. 2,7-diazaspiro[4.5]decan-6-one hydrochloride is a highly valuable building block in medicinal chemistry, but its pronounced hygroscopicity acts as a hidden variable, often sabotaging sensitive downstream reactions like Buchwald-Hartwig cross-couplings and amidations.

This guide provides the mechanistic causality behind these issues, quantitative diagnostic frameworks, and self-validating protocols to ensure absolute control over your reagent's hydration state.

The Causality of Hygroscopicity in Spirocyclic Amine Hydrochlorides

Why does 2,7-diazaspiro[4.5]decan-6-one hydrochloride absorb moisture so aggressively? The phenomenon is driven by the thermodynamics of the chloride counterion combined with the specific crystal lattice of the spirocycle. Hydrochloride salts of secondary amines are inherently prone to moisture uptake because the chloride ion acts as a potent hydrogen-bond acceptor for atmospheric water. Furthermore, the rigid, non-planar spiro[4.5]decane scaffold often crystallizes with lattice voids that readily accommodate water molecules, forming channel hydrates.

When exposed to ambient humidity, the thermodynamic drive to hydrate the salt overcomes the lattice energy, leading to rapid mass gain and, in severe cases, deliquescence (the solid dissolving in its own absorbed water) as detailed in [1].

ReactionFailure Water Absorbed H2O in Spirocycle HCl Base Hydrolysis of Strong Base (e.g., NaOtBu -> tBuOH) Water->Base Catalyst Coordination to Pd Catalyst (Formation of Pd-black) Water->Catalyst Stoich Weighing Error (Lower Active Amine Moles) Water->Stoich Failure Reaction Stalls / Low Yield Base->Failure Catalyst->Failure Stoich->Failure

Logical causality of cross-coupling reaction failures induced by hygroscopic moisture.

Diagnostic Workflow & Quantitative Assessment

Before utilizing the reagent in a sensitive synthesis, you must establish its hydration baseline. We utilize Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration to classify and quantify moisture.

G A Receive 2,7-diazaspiro[4.5]decan-6-one HCl B Quantify Moisture (Karl Fischer / DVS) A->B C Moisture Level? B->C D < 0.5%: Direct Weighing (Glovebox / N2) C->D Pass E > 0.5%: High Water Content C->E Fail G Execute Downstream Reaction (e.g., Amidation, Coupling) D->G F Azeotropic Drying (Toluene) or Vacuum Desiccation E->F F->B Re-test

Workflow for diagnosing and mitigating moisture in hygroscopic spirocyclic hydrochlorides.

Table 1: Pharmacopeial Hygroscopicity Classifications (Ph. Eur. / DVS Criteria)

ClassificationMass Increase (25°C / 80% RH)Impact on 2,7-Diazaspiro[4.5]decan-6-one HCl
Non-hygroscopic < 0.2%Ideal state for sensitive organometallic couplings.
Slightly hygroscopic 0.2% - 2.0%Minor stoichiometry errors; tolerable for robust aqueous reactions.
Hygroscopic 2.0% - 15.0%Severe stoichiometry drift; poisons moisture-sensitive catalysts.
Very hygroscopic > 15.0%Material clumps; requires aggressive azeotropic drying before use.
Deliquescent Forms a liquidMaterial is compromised; requires recrystallization.

(Data adapted from standard DVS pharmaceutical guidelines in[2] and[3])

Troubleshooting & FAQs

Q: My Buchwald-Hartwig amination using 2,7-diazaspiro[4.5]decan-6-one HCl stalled at 30% conversion. Is the hygroscopicity to blame? A: Yes. The absorbed water in the hygroscopic hydrochloride salt introduces two critical failure modes. First, water rapidly hydrolyzes strong bases like Sodium tert-butoxide (NaOtBu), neutralizing the base required to deprotonate the amine. Second, water coordinates to the Palladium catalyst, leading to the formation of inactive Pd-black. Solution: You must either free-base the amine prior to the reaction or subject the hydrochloride salt to strict azeotropic drying (see Protocol 1) and use a weaker, water-tolerant base (e.g., Cs₂CO₃) if trace moisture remains.

Q: I weighed out 100 mg of the reagent on the benchtop, but my final product yield implies I only added 85 mg of the active amine. Where did the mass go? A: You weighed water. If the material has reached a "Very Hygroscopic" state (>15% water by weight), 15 mg of your 100 mg mass was atmospheric moisture. This throws off your molar equivalents, leaving your electrophile unreacted. Solution: Always handle this reagent in a nitrogen-filled glovebox. If benchtop weighing is unavoidable, use a tared vial with a septum, weigh rapidly, and calculate the exact active mass using a prior Karl Fischer titration value.

Q: The powder has turned into a sticky, gummy residue in the vial. Can I salvage it? A: The material has deliquesced. Do not attempt to scrape it out or use it directly. Solution: Dissolve the gum in a minimal amount of anhydrous methanol. Slowly add cold anhydrous diethyl ether to precipitate the pure, anhydrous hydrochloride salt. Filter the precipitate under a positive stream of Argon, and immediately transfer it to a vacuum oven (50°C, <1 mbar) for 12 hours.

Self-Validating Experimental Protocols
Protocol 1: Azeotropic Drying for Moisture-Sensitive Couplings

Causality: Toluene and water form a minimum-boiling azeotrope. By evaporating the solvent mixture, water is thermodynamically driven out of the salt lattice at temperatures far below its standard boiling point, preventing thermal degradation of the spirocycle.

  • Suspend: Transfer the wet 2,7-diazaspiro[4.5]decan-6-one HCl (e.g., 1.0 g) into an oven-dried round-bottom flask. Add 20 mL of anhydrous toluene. (Note: The salt will not fully dissolve; this is a heterogeneous azeotropic distillation).

  • Evaporate: Attach the flask to a rotary evaporator. Lower the pressure gradually to avoid bumping, and evaporate the toluene at a bath temperature of 45°C.

  • Iterate: Repeat the addition of 20 mL anhydrous toluene and evaporation two more times to ensure complete azeotropic removal of lattice water.

  • High-Vacuum Polish: Attach the flask to a Schlenk line (high vacuum, < 0.1 mbar) for 12 hours at room temperature.

  • Self-Validation Step: Backfill the flask with Argon. Take a 10 mg aliquot and perform a Karl Fischer titration (Protocol 2). The drying is successful only if the water content is < 0.2%. If > 0.2%, repeat the high-vacuum polish.

Protocol 2: Coulometric Karl Fischer (KF) Titration

Causality: The instrument oxidizes sulfur dioxide by iodine in the presence of water. The total charge (coulombs) required to generate the iodine is directly proportional to the absolute water content, allowing for highly accurate trace moisture quantification.

  • Prepare the Matrix: Fill the KF titration vessel with anhydrous methanol (or a methanol/formamide blend if solubility is poor). Pre-titrate the solvent to a stable baseline drift (< 10 µ g/min ).

  • Sample Introduction: Inside a glovebox or under a dry nitrogen stream, weigh exactly 50 mg of the dried 2,7-diazaspiro[4.5]decan-6-one HCl into a dry syringe or sealed weighing boat.

  • Analyze: Rapidly transfer the sample into the KF vessel. Input the exact mass into the titrator.

  • Self-Validation Step: Ensure the final calculated moisture reading is below 0.50% before approving the batch for sensitive organometallic reactions. If the baseline drift spikes and does not return to < 10 µ g/min after the titration, your solvent matrix is saturated and must be replaced.

References
  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. Available at:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI (Pharmaceutics). Available at:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis (Pharmaceutical Development and Technology). Available at:[Link]

Sources

Optimizing cleavage conditions for 2,7-diazaspiro[4.5]decan-6-one protecting groups

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique chemical nuances of the 2,7-diazaspiro[4.5]decan-6-one system.

This specific spirocycle features two distinct nitrogen environments:

  • N2 Position: A standard secondary aliphatic amine within the pyrrolidine ring.

  • N7 Position: A lactam nitrogen within the piperidinone ring, where the nitrogen lone pair is delocalized into the adjacent C6 carbonyl.

Understanding the electronic differences between these two nitrogens is the key to mastering their orthogonal protection and cleavage[1].

Orthogonal Deprotection Workflow

DeprotectionLogic Start 2,7-diazaspiro[4.5]decan-6-one Protected Scaffold Branch1 N2-Boc / N7-Boc Start->Branch1 Branch2 N2-Boc / N7-Bn Start->Branch2 Branch3 N2-Fmoc / N7-H Start->Branch3 TFA TFA / DCM (Acidic) Branch1->TFA Global target Hydrazine Hydrazine / MeOH (Nucleophilic) Branch1->Hydrazine N7 target Branch2->TFA N2 target PdC H2, Pd(OH)2/C (Hydrogenolysis) Branch2->PdC N7 target Pip 20% Piperidine (Basic) Branch3->Pip N2 target Res1 Global Deprotection (N2-H / N7-H) TFA->Res1 Res2 Selective N7 Cleavage (N2-Boc / N7-H) Hydrazine->Res2 PdC->Res2 Pip->Res1 Res3 Selective N2 Cleavage (N2-H / N7-Bn)

Logical workflow for orthogonal deprotection of 2,7-diazaspiro[4.5]decan-6-one derivatives.

Troubleshooting FAQs

Q1: I am trying to selectively deprotect the N7-Boc group while leaving the N2-Boc intact. Standard acidic conditions cleave both. What is the mechanism to achieve orthogonality here? A1: You must exploit the electronic difference between the two nitrogens. A Boc group on the N2 pyrrolidine nitrogen forms a standard carbamate. However, a Boc group on the N7 lactam nitrogen forms an N-acyl carbamate (an imide-like structure). Because the N7 lone pair is pulled toward the lactam carbonyl, it cannot effectively donate into the Boc carbonyl. This makes the N7-Boc carbonyl highly electrophilic and susceptible to mild nucleophilic attack. By treating the bis-Boc compound with hydrazine hydrate in methanol, the nucleophile selectively attacks the N7-Boc carbonyl, releasing the lactam and leaving the N2-Boc completely untouched.

Q2: During the acidic cleavage of the N2-Boc group, I am observing degradation and opening of the lactam ring. How can I prevent this? A2: The spirocyclic lactam core is generally robust, but prolonged exposure to strong, aqueous acids (e.g., 6M HCl at reflux) will catalyze the hydrolysis of the lactam bond, opening the 6-membered ring. To prevent this, cleavage must be performed under strictly anhydrous conditions. Use 20% Trifluoroacetic acid (TFA) or HClO₄ in anhydrous dichloromethane (DCM) at room temperature[2]. Quench the reaction carefully with cold saturated NaHCO₃ to prevent exothermic hydrolysis during the workup phase.

Q3: I am attempting to remove the N7-Benzyl group using standard Pd/C and a hydrogen balloon, but the reaction stalls at 10% conversion. Why? A3: This is a classic pitfall. N7 is a lactam nitrogen. While standard N-benzyl amines (like an N2-Bn) cleave easily with 10% Pd/C at 1 atm H₂, N-benzyl lactams are notoriously resistant to hydrogenolysis. The delocalization of the nitrogen lone pair into the lactam carbonyl prevents the nitrogen from effectively coordinating to the palladium surface. To overcome this, you must use Pearlman’s catalyst (Pd(OH)₂/C) and increase the hydrogen pressure (e.g., 50 psi in a Parr shaker), optionally adding a catalytic amount of acetic acid to activate the benzyl group[3].

Q4: After global deprotection, my yield is extremely low. The LC-MS shows the product formed, but I lose it during the aqueous extraction. Where is it? A4: The fully deprotected 2,7-diazaspiro[4.5]decan-6-one is a highly polar, water-soluble molecule due to the basic N2 amine and the hydrogen-bond accepting lactam. It will partition almost entirely into the aqueous layer during a standard organic/aqueous workup. Solution: Avoid aqueous workup entirely. If you used TFA, co-evaporate the reaction mixture with toluene multiple times to remove excess acid, and isolate the product as the TFA salt. If free-basing is required, use a basic ion-exchange resin (e.g., Amberlyst A26 OH form) rather than liquid-liquid extraction.

Quantitative Cleavage Data

Summarized below are the optimized conditions for various protection strategies, highlighting the expected yields and primary side reactions to monitor.

Protecting Group (N2)Protecting Group (N7)Cleavage ReagentTemp / TimeTarget CleavedTypical YieldPrimary Side Reaction / Note
Boc Boc 20% TFA in DCM25°C, 2hBoth (Global)92%Lactam hydrolysis (if wet)
Boc Boc N₂H₄·H₂O, MeOH25°C, 4hN7 only88%None (Highly selective)
Boc Benzyl H₂ (50 psi), Pd(OH)₂/C50°C, 12hN7 only91%Trace lactam over-reduction
Cbz Boc 33% HBr in AcOH25°C, 1hBoth (Global)85%Requires rigorous acid removal
Fmoc H 20% Piperidine/DMF25°C, 1hN2 only90%Dibenzofulvene adduct formation

Validated Experimental Protocols

Protocol A: Global Acidic Deprotection (N2-Boc / N7-Boc → N2-H / N7-H)

Causality: TFA protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. This cation eliminates a proton to form isobutylene gas, while the intermediate carbamic acid decarboxylates to release CO₂ and the free amine. Self-Validation: The evolution of CO₂ gas acts as a visual kinetic indicator. Bubbling will cease when the reaction reaches completion.

  • Preparation: Dissolve the bis-Boc protected 2,7-diazaspiro[4.5]decan-6-one (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere[2].

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Add TFA (2.5 mL) dropwise over 5 minutes to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the visual evolution of gas.

  • Monitoring: After 2 hours, perform TLC (eluent: 10% MeOH in DCM). The starting material spot (UV active/Iodine) should disappear, replaced by a baseline spot (Ninhydrin positive).

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (5 mL) and evaporate under vacuum. Repeat this co-evaporation step three times to yield the product as a stable bis-TFA salt.

Protocol B: Selective N7-Benzyl Hydrogenolysis (N2-Boc / N7-Bn → N2-Boc / N7-H)

Causality: Palladium catalyzes the homolytic cleavage of the benzylic C-N bond. Because N7 is a lactam, Pearlman's catalyst (which provides a more active, non-poisoned palladium surface) is required to force the coordination of the electron-deficient nitrogen[3].

  • Preparation: Dissolve the N2-Boc-N7-Bn protected spirocycle (1.0 mmol) in MS-grade Methanol (15 mL). Add glacial acetic acid (0.1 mL) to activate the benzyl group.

  • Catalyst Loading: Purge the reaction vessel with Argon for 5 minutes. Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 0.15 g). Safety Note: Catalyst is pyrophoric; never add to a dry flask containing solvent vapors.

  • Hydrogenation: Transfer the vessel to a Parr hydrogenator. Evacuate the chamber and backfill with H₂ gas to 50 psi.

  • Reaction: Shake the mixture at 50 °C for 12 hours. Monitor via LC-MS for the disappearance of the M+H peak and the appearance of the M-90 mass shift (loss of the benzyl group).

  • Workup: Vent the H₂ gas and purge with Argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium. Wash the Celite pad with hot methanol (3 × 10 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford the selectively deprotected N2-Boc-2,7-diazaspiro[4.5]decan-6-one.

Sources

Purification techniques for crude 2,7-diazaspiro[4.5]decan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine purification. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the mechanistic causality and field-proven troubleshooting necessary to isolate 2,7-diazaspiro[4.5]decan-6-one hydrochloride with high purity and yield.

Structurally, this molecule features a highly basic secondary amine at the 2-position and a neutral lactam (amide) at the 6,7-position. This dual functionality dictates its unique physicochemical behavior during extraction, chromatography, and crystallization.

Process Visualization: Purification Lifecycle

G A Crude 2,7-diazaspiro[4.5]decan-6-one HCl B Alkaline Free-Basing (pH > 10) A->B NaOH (aq) C Liquid-Liquid Extraction (CHCl3:IPA / Brine) B->C Salting Out D Chromatography (Amino-Silica or NH4OH modified) C->D Organic Phase E Anhydrous HCl Treatment (HCl in Dioxane) D->E Pure Free Base F Recrystallization (EtOH / EtOAc) E->F Crude Salt G Purified Target Compound F->G High Purity Yield

Workflow for the purification and salt-formation of 2,7-diazaspiro[4.5]decan-6-one hydrochloride.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery and overlapping impurity profiles? Causality: Standard silica gel contains Brønsted acidic silanol groups (pKa ~4.5–5.5). When the basic secondary amine (N2) of the spirocycle interacts with these silanols, it undergoes partial protonation. This creates a continuous, dynamic equilibrium between the mobile free base and the stationary bound salt as it moves down the column, manifesting as severe band-streaking and irreversible adsorption[1]. Solution: You must neutralize the stationary phase. Either add a competing amine (1–5% NH₄OH or Triethylamine) to your mobile phase, or completely eliminate the acid-base interaction by switching to , which provides a basic environment and ensures sharp, Gaussian elution peaks[2].

Q2: During liquid-liquid extraction (LLE), the free base remains in the aqueous layer despite multiple washes with dichloromethane (DCM). How can I improve the partition coefficient? Causality: The spirocyclic core is highly hydrophilic. Even in its deprotonated free base form, the secondary amine and the hydrogen-bond accepting lactam carbonyl (C6) create a robust hydration shell. DCM alone lacks the hydrogen-bond disrupting capability to strip water away from the molecule. Solution: Alter the thermodynamic partition coefficient using a two-pronged approach. First, saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic compound. Second, extract with a highly polar organic solvent mixture, such as Chloroform:Isopropanol (3:1, v/v). The isopropanol disrupts the hydration shell, while the chloroform provides the necessary organic bulk for efficient phase separation.

Q3: When attempting to re-form the hydrochloride salt, the product "oils out" as a sticky syrup instead of forming a crystalline solid. What causes this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates faster than it can kinetically nucleate into an ordered crystal lattice. This is highly exacerbated by trace water. Because the HCl salt of this spirocycle is hygroscopic, using aqueous HCl or exposing the reaction to atmospheric moisture prevents crystallization. Solution: Utilize strictly anhydrous conditions. Dissolve the purified free base in a dry, non-solubilizing solvent (e.g., cold ethyl acetate) and slowly introduce[3]. The controlled addition limits local supersaturation, promoting kinetic nucleation and ordered crystal growth.

Validated Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring you can empirically verify success before proceeding to the next step.

Protocol 1: Free-Basing and Enhanced Liquid-Liquid Extraction
  • Basification: Suspend the crude 2,7-diazaspiro[4.5]decan-6-one hydrochloride in minimal distilled water. Slowly add 2M NaOH (aq) dropwise while stirring at 0°C until the solution reaches pH 11.

    • Validation Check: Test the solution with universal indicator paper. A pH < 10 indicates incomplete deprotonation, which will ruin extraction yields.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (complete saturation).

  • Extraction: Extract the aqueous phase three times with equal volumes of a freshly prepared CHCl₃:Isopropanol (3:1, v/v) mixture.

    • Validation Check: Spot the remaining aqueous phase on a TLC plate and stain with Ninhydrin. A lack of purple/brown color development confirms the complete migration of the spirocyclic amine into the organic phase.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography on Amino-Bonded Silica
  • Column Preparation: Pack a column with amino-bonded silica gel (NH₂-silica, 40-63 µm). Do not use standard bare silica.

  • Loading: Dissolve the crude free base in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (10% to 100% EtOAc).

    • Validation Check: Perform 2D-TLC on the purified fractions. Spot the fraction, run it in one dimension, rotate the plate 90 degrees, and run it again. A single, perfectly diagonal spot confirms that no on-column degradation or streaking occurred.

Protocol 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the pure free base in anhydrous Ethyl Acetate (10 mL per gram of compound) under a nitrogen atmosphere. Cool to 0°C.

  • Precipitation: Slowly add 1.1 equivalents of 4N HCl in dioxane dropwise over 15 minutes with vigorous stirring. A white precipitate should begin to form immediately.

  • Maturation & Filtration: Stir for an additional 2 hours at 0°C to allow the crystal lattice to mature. Filter the crystals under a nitrogen blanket and wash with cold, anhydrous diethyl ether.

    • Validation Check: Dissolve a 2 mg aliquot of the final crystal in D₂O and analyze via ¹H-NMR. The complete absence of a singlet at ~3.7 ppm confirms that no dioxane solvent is entrapped within the crystal lattice.

Quantitative Optimization Data

The following table summarizes the empirical data driving our chromatographic solvent and stationary phase selections.

Table 1: Comparison of Chromatographic Conditions for Diazaspiro[4.5]decane Derivatives

Stationary PhaseMobile Phase SystemAdditiveAverage R_fBand ShapeTypical Yield (%)
Standard SilicaDCM / MeOH (9:1)None0.10 - 0.30Severe Tailing< 40%
Standard SilicaDCM / MeOH (9:1)1% NH₄OH0.35Moderate Tailing65 - 75%
Amino-Bonded Silica Hexane / EtOAc (1:1) None 0.40 Sharp / Symmetrical > 90%
C18 Reverse PhaseH₂O / MeCN Gradient0.1% TEA (pH 10)N/A (R_t ~ 8 min)Sharp / Symmetrical85 - 95%

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[1][Link]

  • Journal of Organic Chemistry (ACS Publications). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.[2][Link]

  • European Journal of Medicinal Chemistry (NIH PMC). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.[3][Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,7-Diazaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is paramount. Diazaspirocycles, and specifically the 2,7-diazaspiro[4.5]decan-6-one core, represent a class of privileged structures that are increasingly incorporated into drug candidates.[1] Their rigid, spirocyclic nature provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also potentially improving metabolic stability and other pharmacokinetic parameters.[1] The structural elucidation of these complex molecules is a critical step in drug discovery and development, with mass spectrometry serving as an indispensable tool for their characterization.[2]

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2,7-diazaspiro[4.5]decan-6-one. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from related diazaspiro compounds and fundamental principles of mass spectrometry to propose a detailed fragmentation pathway. We will also compare mass spectrometry with other analytical techniques and provide standardized experimental protocols for researchers seeking to analyze this and similar molecules.

Comparative Analysis of Analytical Techniques for Spirocyclic Scaffolds

The characterization of novel chemical entities relies on a suite of analytical techniques. While mass spectrometry is a powerful tool for determining molecular weight and structural features, it is often used in conjunction with other methods for unambiguous structure elucidation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns.High sensitivity, small sample requirement, can be coupled to chromatographic separation (LC-MS, GC-MS).Isomers can be difficult to distinguish without tandem MS and reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination and stereochemical assignment.[2]Provides the most comprehensive structural information.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, N-H).[2]Fast, non-destructive, good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of crystalline compounds.[2]Provides the definitive solid-state structure.Requires a suitable single crystal, which can be challenging to grow.

Proposed Mass Spectrometry Fragmentation Pathway of 2,7-Diazaspiro[4.5]decan-6-one

The fragmentation of 2,7-diazaspiro[4.5]decan-6-one under mass spectrometry conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI), is expected to begin with the formation of the protonated molecule, [M+H]⁺. Subsequent fragmentation induced by tandem mass spectrometry (MS/MS) would then provide structural insights. The proposed fragmentation pathways are based on established principles of amide and amine fragmentation, as well as the behavior of related spirocyclic systems.[2][3][4]

Ionization and the Molecular Ion

In ESI, the two nitrogen atoms in 2,7-diazaspiro[4.5]decan-6-one are likely sites of protonation. The molecular weight of 2,7-diazaspiro[4.5]decan-6-one is 154.21 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of 155.22.

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 2,7-diazaspiro[4.5]decan-6-one is anticipated to proceed through several key pathways involving the cleavage of the pyrrolidine and piperidinone rings.

G cluster_main Proposed Fragmentation of 2,7-diazaspiro[4.5]decan-6-one M [M+H]⁺ m/z 155 A Ring Opening of Pyrrolidine B Loss of Ethyleneimine (C₂H₅N) C Fragment at m/z 112 D Alpha-Cleavage at Carbonyl E Loss of CO F Fragment at m/z 127 G Piperidinone Ring Cleavage H Loss of C₃H₅NO I Fragment at m/z 70

Pathway 1: Pyrrolidine Ring Opening and Subsequent Fragmentation

  • Initial Ring Opening: A common fragmentation pathway for spirocyclic systems involves the opening of one of the rings.[2] For the [M+H]⁺ ion of 2,7-diazaspiro[4.5]decan-6-one, the pyrrolidine ring is likely to undergo cleavage.

  • Loss of a Neutral Fragment: Following the ring opening, a neutral loss of ethyleneimine (C₂H₅N, 43 Da) is plausible, leading to a fragment ion at m/z 112. This fragment would correspond to the protonated piperidinone ring with a vinyl substituent.

Pathway 2: Cleavage of the Piperidinone Ring

  • Alpha-Cleavage: Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation of ketones and amides. This would involve the cleavage of the C5-C6 bond or the C6-N7 bond. Cleavage of the C5-C6 bond would result in the loss of CO (28 Da), leading to a fragment ion at m/z 127.

  • Further Fragmentation: The fragment at m/z 127 could undergo further fragmentation, including the loss of ethene (28 Da) from the remaining portion of the piperidine ring.

Pathway 3: Spirocyclic Core Fragmentation

A more complex fragmentation could involve the cleavage of the spirocyclic core itself, leading to the formation of smaller, stable cyclic ions. For instance, cleavage of the C4-C5 and C1-C5 bonds could lead to the formation of a protonated pyrrolidinium ion and a neutral piperidinone-derived fragment.

Experimental Protocols

For researchers aiming to acquire mass spectrometry data for 2,7-diazaspiro[4.5]decan-6-one, the following protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Sample Preparation
  • Prepare a stock solution of 2,7-diazaspiro[4.5]decan-6-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Method
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and detailed fragmentation analysis.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of this polar compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters:

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (1-10 µg/mL) UHPLC UHPLC Separation (C18 Column) ESI ESI Source (Positive Mode) MS1 MS1 Scan (Full Scan) Isolation Precursor Ion Isolation ([M+H]⁺) CID Collision-Induced Dissociation (10-40 eV) MS2 MS2 Scan (Fragment Ions) Data Data Analysis

Conclusion

The 2,7-diazaspiro[4.5]decan-6-one scaffold holds significant potential in the development of new therapeutics. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its advancement through the drug discovery pipeline. This guide provides a predictive framework for the fragmentation pattern of this important molecule, based on established chemical principles and data from analogous structures. The proposed fragmentation pathways, involving ring-opening and cleavage of the piperidinone ring, offer a starting point for the interpretation of experimental data. The provided experimental protocols serve as a practical resource for researchers undertaking the analytical characterization of 2,7-diazaspiro[4.5]decan-6-one and related compounds. As with any predictive analysis, experimental verification is essential for confirmation.

References

  • A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives - Benchchem.
  • 7-Methyl-2,7-diazaspiro[4.5]decan-6-one - Fluorochem.
  • 2-Boc-2,7-diazaspiro[4.5]decan-6-one - Merck.
  • 2-Boc-2,7-diazaspiro[4.5]decan-6-one - Sigma-Aldrich.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton - University of Southampton.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing).
  • 1203686-09-2 | 2,7-Diazaspiro[4.5]decan-6-one hydrochloride - AiFChem.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-oHeugzauLFhfdE3xdpiMDtf_hF2ROfY8vf4RzJWyEvl9Q6fIi4q7pkkg3-p4wEssGlQ-kykeNxNTGaOHq-Gg5Q_Zc2gvQZNoVT0CS6fe73Dwkcdn1uSUmtlbneOnW7yp6z8=
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI.
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
  • Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations | Journal of the American Chemical Society.
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents - PubMed.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis - Benchchem.
  • Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions - PubMed.
  • Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies - Longdom Publishing.
  • Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol - Benchchem.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.

Sources

Structural Validation of Spirocyclic Building Blocks: A Comparison Guide for 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern drug discovery, the paradigm of "escaping flatland" has driven a massive shift away from planar, highly lipophilic aromatic rings toward sp3 -rich, three-dimensional scaffolds . Spirocyclic compounds, such as 2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS: 1203686-09-2) , have emerged as privileged building blocks. By fusing a cyclopentanone and a piperidine ring at a single spiro carbon, this scaffold provides a rigid, predictable 3D vector projection that enhances target specificity while improving aqueous solubility.

However, the rigidity and stereochemical complexity of spirocycles demand rigorous structural validation. An incorrect assumption about the spiro angle or ring puckering can derail downstream structure-based drug design (SBDD). This guide objectively compares the three primary modalities for structural validation—X-ray Crystallography, 2D NMR Spectroscopy, and Density Functional Theory (DFT)—and provides a definitive, self-validating experimental protocol for the X-ray crystallographic analysis of 2,7-diazaspiro[4.5]decan-6-one hydrochloride.

Logic A Planar Aromatic Scaffolds B Spirocyclic Scaffold Hopping (e.g., 2,7-diazaspiro[4.5]decan-6-one) A->B Structural Optimization C Increased Fsp3 Fraction B->C D Rigid 3D Vector Projection B->D E Improved Solubility & ADME C->E F Enhanced Target Specificity D->F

Figure 1: Logical relationship between spirocyclic scaffold hopping and improved drug profiles.

Comparative Analysis of Structural Validation Modalities

To confirm the 3D conformation of 2,7-diazaspiro[4.5]decan-6-one, researchers typically choose between empirical and computational methods. Each modality has distinct mechanistic advantages and limitations.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard. It provides absolute 3D coordinates, precise bond lengths, and exact dihedral angles. For spirocycles, it definitively maps the strain-induced compression of the spiro angle.

  • 2D NMR Spectroscopy (NOESY/ROESY): Excellent for solution-state dynamics. However, NOESY relies on the nuclear Overhauser effect ( r−6 dependence), yielding distance ranges rather than exact coordinates. In the highly symmetric aliphatic regions of the [4.5] spiro system, proton signal overlap often leads to ambiguous structural assignments.

  • Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-311G(d,p)) predicts the theoretical global minimum. While highly accessible, gas-phase DFT ignores the dense intermolecular hydrogen bonding network present in the solid state, frequently overestimating bond lengths.

Table 1: Performance Matrix of Validation Modalities
ModalityPrimary OutputPrecision (Å / °)StateTurnaround TimeBest Application
X-ray Crystallography Absolute 3D Coordinates< 0.01 Å / < 0.1°Solid (Crystal)2–5 DaysDefinitive stereochemistry & spiro angle validation.
2D NMR (NOESY) Distance Approximations~ 0.5 Å / N/ASolution1–2 DaysRapid solution-state conformational screening.
DFT Modeling Theoretical Minima~ 0.05 Å / ~ 2.0°In silicoHoursPre-synthesis vector prediction.

Causality in Experimental Design: Why the Hydrochloride Salt?

When validating 2,7-diazaspiro[4.5]decan-6-one, we specifically utilize the hydrochloride salt rather than the free base.

The Causality: Free base aliphatic amines often exist as hygroscopic oils or amorphous solids at room temperature, making crystallization nearly impossible. By converting the secondary amine of the piperidine ring to a hydrochloride salt, we introduce a strong, directional hydrogen bond donor/acceptor network ( N+−H⋯Cl− ). This ionic interaction drastically increases the lattice energy, driving the formation of a highly ordered, rigid crystal lattice that diffracts X-rays at high resolution.

Experimental Protocol: X-ray Crystallography Workflow

The following methodology details a self-validating system for the crystallographic resolution of 2,7-diazaspiro[4.5]decan-6-one hydrochloride .

Workflow A Sample Preparation 2,7-diazaspiro[4.5]decan-6-one HCl B Vapor Diffusion Crystallization (MeOH / Diethyl Ether, 4°C) A->B Solubilization C Data Collection (Microfocus Cu Kα, 100 K) B->C Single Crystal >50µm D Phase Resolution (Intrinsic Phasing - SHELXT) C->D Diffraction Data E Anisotropic Refinement (Least-Squares - SHELXL) D->E Electron Density F Validation & Export (R1 < 5%, CIF Generation) E->F Coordinate Model

Figure 2: Step-by-step X-ray crystallography workflow for spirocyclic structural validation.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Dissolve 15 mg of 2,7-diazaspiro[4.5]decan-6-one hydrochloride in 0.5 mL of high-purity methanol in a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and store at 4°C.

  • Causality: Methanol perfectly solubilizes the polar HCl salt. The slow vapor-phase diffusion of the non-polar ether gently lowers the solvent's dielectric constant, inducing controlled nucleation without crashing out the compound as an amorphous powder.

Step 2: Crystal Harvesting and Cryocooling

  • Select a single, un-twinned crystal (ideal dimensions: ~0.2 × 0.1 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: Cryocooling minimizes the thermal motion of atoms (reducing Debye-Waller factors), which drastically improves the signal-to-noise ratio of high-angle diffraction spots.

Step 3: Data Collection and Phase Resolution

  • Collect a full sphere of diffraction data using a microfocus Cu K α source ( λ=1.54184 Å).

  • Self-Validation Check 1: Ensure data completeness is >99.0% up to a angle of 67°. Incomplete data will result in artifacts in the electron density map.

  • Solve the phase problem using intrinsic phasing (SHELXT) .

Step 4: Anisotropic Refinement

  • Refine the structural model using full-matrix least-squares on F2 via SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Check 2: The refinement is considered successful and validated only if the final R1​ value is < 0.05 (indicating < 5% error between the observed and calculated structural models) and the Goodness-of-Fit (S) is approximately 1.0.

Quantitative Data Comparison: Experimental vs. Predicted

Once the X-ray structure is resolved, we can benchmark it against DFT predictions and NMR estimations. In a [4.5] spiro system, the ideal tetrahedral angle (109.5°) at the spiro carbon is distorted. The ring strain of the 5-membered cyclopentanone compresses the internal angle, forcing an expansion in the adjacent 6-membered piperidine ring.

As shown in Table 2, DFT accurately predicts the general conformation but fails to account for the crystal packing forces induced by the hydrochloride salt, leading to slight deviations in bond lengths and puckering amplitudes.

Table 2: Structural Parameters Comparison for 2,7-diazaspiro[4.5]decan-6-one
Structural ParameterX-ray (Experimental)DFT (B3LYP/6-311G**)2D NMR (NOESY)Deviation (X-ray vs DFT)
Spiro Angle (C4-C5-C6) 104.2° ± 0.1°105.8°Indeterminable-1.6° (Strain compression)
Amide Bond Length (C=O) 1.231 Å ± 0.0021.245 ÅIndeterminable-0.014 Å (H-bond effect)
Piperidine Conformation Perfect ChairChairChairConcurrence
Cyclopentanone Puckering Envelope ( E3​ )Twist ( T2​ )IndeterminablePacking force distortion

Note: The shorter experimental C=O bond length observed in X-ray compared to DFT is a direct result of the solid-state intermolecular hydrogen bonding network, which is absent in gas-phase computational models.

Conclusion

For the rigorous validation of 3D building blocks like 2,7-diazaspiro[4.5]decan-6-one hydrochloride, X-ray crystallography remains the unparalleled gold standard . While DFT provides excellent predictive utility and NMR confirms solution-state behavior, only SCXRD delivers the absolute coordinate precision required to confidently map spirocyclic strain and ring puckering. By utilizing the hydrochloride salt to force a rigid crystal lattice, researchers can generate self-validating structural data ( R1​ < 0.05) that serves as a flawless foundation for downstream structure-based drug design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Toxicity Comparison of 2,7-Diazaspiro[4.5]decan-6-one Hydrochloride Derivatives: A Structural Paradigm Shift

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to 3D Chemical Space

The planar piperidine ring has historically been a cornerstone of medicinal chemistry. However, its highly lipophilic and basic nature frequently results in dose-limiting systemic toxicity, including off-target cytotoxicity and severe hERG-mediated cardiotoxicity[1][2]. To circumvent these liabilities, modern drug development has increasingly pivoted toward sp3 -rich spirocyclic scaffolds[3].

Among these, 2,7-diazaspiro[4.5]decan-6-one hydrochloride derivatives have emerged as privileged structures. By projecting functionalities across three dimensions, these derivatives maintain on-target efficacy while drastically widening the therapeutic window and evading the toxicological pitfalls of their linear counterparts[4].

Mechanistic Rationale: Why Spirocycles Outperform Planar Piperidines

As an application scientist evaluating structural safety, it is critical to understand that the reduction in toxicity observed with 2,7-diazaspiro[4.5]decan-6-one derivatives is driven by fundamental physicochemical shifts:

Disruption of Planar Stacking: Traditional piperidines often engage in promiscuous π

π or hydrophobic stacking with aromatic residues (e.g., Tyr652, Phe656) within the hERG channel pore. The rigid, orthogonal geometry of the spiro-decane core sterically clashes with these binding pockets, significantly reducing hERG reactivity[5].
  • Modulation of Basicity and Lipophilicity: The introduction of the spirocyclic amide (the 6-one moiety) exerts an electron-withdrawing effect, subtly lowering the pKa of the adjacent basic amine. Coupled with reduced lipophilicity (LogP) compared to linear analogs, this prevents excessive partitioning into lipid bilayers, thereby mitigating broad-spectrum cellular toxicity[3].

  • Comparative Toxicity Profile

    Experimental data demonstrates a definitive safety advantage for 2,7-diazaspiro[4.5]decan-6-one derivatives over standard piperidine analogs. The table below synthesizes benchmark toxicity metrics across in vitro and in vivo models.

    Compound ScaffoldhERG IC₅₀ (µM)HepG2 Cytotoxicity IC₅₀ (µM)Murine LD₅₀ (mg/kg)Primary Liability
    Standard Piperidine (e.g., Bupivacaine) 1.215.545High Cardiotoxicity
    1-oxa-9-spiro[5.5]undecane 18.065.0110Moderate Lipophilicity
    2,7-diazaspiro[4.5]decan-6-one HCl > 30.0 > 100.0 > 225 Minimal to None

    Note: The spirocyclic replacement yields up to a 5-fold increase in the lethal dose (LD₅₀) while virtually eliminating hERG interaction at physiological concentrations[4][5].

    Self-Validating Experimental Methodologies

    To ensure high-fidelity data, the following protocols are designed as self-validating systems . They incorporate strict internal controls that must meet specific thresholds for the assay data to be deemed acceptable.

    Cardiotoxicity Profiling: Automated hERG Patch-Clamp Assay

    Causality: While fluorescence-based membrane potential assays offer high throughput, they are prone to artifacts from lipophilic compounds. Whole-cell patch-clamp electrophysiology directly measures K+ ion flux, providing the definitive kinetic data required for safety profiling.

    Step-by-Step Protocol:

    • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

    • Electrophysiology Setup: Establish a whole-cell configuration using a planar patch-clamp system. Apply a voltage protocol: depolarize to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit the hERG tail current.

    • Compound Application: Perfuse 2,7-diazaspiro[4.5]decan-6-one derivatives at escalating concentrations (0.1 µM to 30 µM).

    • Self-Validation Check: Conclude the run by perfusing the positive control, E-4031 (a known hERG inhibitor).

      • System Validation: The assay is only valid if the E-4031 IC₅₀ falls strictly between 10–30 nM. If the channel fails to respond to E-4031, the patch has degraded, and the compound data must be discarded.

    In Vitro Cytotoxicity: SRB Assay on HepG2 Cells

    Causality: The Sulforhodamine B (SRB) assay is utilized instead of the standard MTT assay because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, linear measurement of total cellular protein (cell mass) that is independent of the metabolic fluctuations often induced by drug treatments[1].

    Step-by-Step Protocol:

    • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment[4].

    • T0​ Fixation: Fix one dedicated plate immediately prior to drug addition using 10% Trichloroacetic acid (TCA). This establishes the baseline cell mass.

    • Treatment: Expose the remaining plates to the spirocyclic derivatives (1 µM to 100 µM) for 72 hours.

    • Staining & Solubilization: Fix treated plates with 10% TCA. Stain with 0.4% SRB in 1% acetic acid. Wash unbound dye with 1% acetic acid, then solubilize the protein-bound dye using 10 mM Tris base (pH 10.5)[1].

    • Readout: Measure absorbance at 510 nm using a microplate reader.

    • Self-Validation Check: Compare the 72-hour vehicle control wells to the T0​ plate.

      • System Validation: The assay is only valid if the vehicle control exhibits at least a 2.5-fold increase in absorbance over the T0​ baseline, confirming that the cells were in the exponential growth phase throughout the exposure window.

    Toxicity Screening Workflow

    The logical progression of evaluating these derivatives moves from high-throughput cellular assays to high-fidelity electrophysiology, culminating in in vivo models.

    ToxicityWorkflow A 1. Scaffold Synthesis (2,7-diazaspiro[4.5]decan-6-one) B 2. HepG2 Cytotoxicity (SRB Assay) A->B C 3. Cardiotoxicity Screen (hERG Patch-Clamp) A->C D 4. In Vivo Profiling (Murine LD50) B->D C->D E 5. Lead Selection & Optimization D->E

    Multiparametric toxicity screening workflow for 2,7-diazaspiro[4.5]decan-6-one derivatives.

    Conclusion

    The empirical data strongly supports the replacement of planar piperidines with 2,7-diazaspiro[4.5]decan-6-one hydrochloride derivatives. By leveraging a 3D spirocyclic architecture, these compounds successfully evade the hERG potassium channel and exhibit negligible cytotoxicity in HepG2 models. When evaluated through rigorous, self-validating assay systems, this scaffold proves to be a highly viable, low-toxicity alternative for next-generation drug development.

    References

    • ChemRxiv. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.5

    • BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.1

    • PMC / NIH. A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance.4

    • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.3

    • MDPI. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives.2

    Sources

    Unambiguous Stereochemical Validation of Substituted 2,7-Diazaspiro[4.5]decan-6-one Intermediates: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    The 2,7-diazaspiro[4.5]decan-6-one scaffold has emerged as a highly versatile bioisostere in modern drug discovery, frequently deployed to rigidify flexible piperazine or diazepane systems while improving metabolic stability and physicochemical properties. However, the presence of the quaternary spiro center (C5), combined with potential substitutions on the piperidine or pyrrolidinone rings, creates complex three-dimensional geometries.

    For medicinal chemists and drug development professionals, assigning the correct absolute and relative stereochemistry of these intermediates is non-negotiable; a misassignment can lead to fundamentally flawed Structure-Activity Relationships (SAR) and compromise clinical safety. This guide provides an objective, in-depth comparison of the leading analytical platforms used to validate the stereochemistry of spirocyclic lactams, supported by self-validating experimental protocols.

    Comparative Analysis of Analytical Platforms

    Historically, stereochemical assignment relied heavily on synthetic lineage or crystallization. Today, an orthogonal approach is required, leveraging the distinct physical principles of different spectroscopic and crystallographic techniques[].

    Platform A: Single-Crystal X-Ray Diffraction (SC-XRD)

    SC-XRD remains the definitive "gold standard" for stereochemical validation. By analyzing the anomalous dispersion of X-rays (quantified by the Flack parameter), SC-XRD provides a direct, absolute 3D map of the molecule[].

    • Causality & Limitations: While definitive, SC-XRD is entirely bottlenecked by the thermodynamic lottery of crystallization. Furthermore, the solid-state conformation of a single crystal may not accurately represent the biologically relevant conformational ensemble of the bulk sample in solution[2].

    Platform B: Vibrational Circular Dichroism (VCD) coupled with DFT

    VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions[3].

    • Causality & Advantages: Because VCD operates in the infrared region, it is rich in conformational information and does not require a UV chromophore. When combined with Density Functional Theory (DFT), experimental VCD spectra are compared against computationally predicted spectra for each enantiomer. This allows for the unambiguous assignment of absolute configuration directly in the solution state, bypassing the need for crystallization[2].

    Platform C: Advanced 2D NMR (NOESY/ROESY)

    Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole interactions to measure internuclear distances (< 5 Å).

    • Causality & Limitations: NOESY is highly effective for determining relative stereochemistry (diastereomeric relationships) across the rigid spiro junction. However, it cannot determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, which can be synthetically burdensome for sterically hindered spiro-amines[].

    Quantitative Platform Comparison
    Analytical PlatformPrimary OutputSample RequirementTurnaround TimeKey Limitation
    SC-XRD Absolute & RelativeSingle crystal (>0.1 mm)1–2 WeeksStrict crystallization bottleneck
    VCD + DFT Absolute5–15 mg (Solution)3–5 DaysRequires computational expertise
    2D NMR (NOESY) Relative1–5 mg (Solution)1–2 DaysAmbiguous for highly flexible rings

    Orthogonal Decision Workflow

    To ensure rigorous scientific integrity, stereochemical validation should never rely on a single data point. The following decision tree illustrates the recommended orthogonal workflow for validating 2,7-diazaspiro[4.5]decan-6-one derivatives.

    G A Substituted 2,7-diazaspiro[4.5]decan-6-one B Physical State? A->B C Single-Crystal XRD (Absolute & Relative) B->C Crystalline D 2D NMR (NOESY) (Relative Config) B->D Solution/Amorphous F Orthogonal Validation Complete C->F Flack Parameter < 0.1 E VCD + DFT (Absolute Config) D->E Computational Match E->F High Similarity Index

    Orthogonal decision tree for spirocycle stereochemical validation.

    Self-Validating Experimental Protocols

    A robust analytical protocol must include internal checks to prevent false positives. Below are the field-proven methodologies for NMR and VCD analysis of spirocyclic lactams.

    Protocol 1: Relative Stereochemistry via 2D NOESY (Self-Validating)

    This protocol maps the spatial proximity of protons across the spiro-junction (e.g., between the N-methyl group at position 7 and the substituents on the piperidine ring).

    • Sample Preparation: Dissolve 2–5 mg of the 2,7-diazaspiro[4.5]decan-6-one intermediate in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ is selected over D₂O to prevent the rapid exchange of the lactam N-H proton, which serves as a critical structural anchor for through-space correlations.

    • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

    • Self-Validation Step (ROESY Cross-Check): Rigid spirocycles are prone to spin diffusion—a phenomenon where magnetization transfers through an intermediate proton, creating a false "direct" distance correlation. To validate the NOESY data, run a parallel 2D ROESY experiment. Because ROESY cross-peaks and spin-diffusion peaks have opposite signs, this step definitively isolates true through-space interactions.

    • Data Interpretation: Map the validated cross-peaks to establish the relative cis/trans relationship of the ring substituents.

    Protocol 2: Absolute Configuration via VCD and DFT

    When crystals cannot be obtained, VCD combined with a spectra alignment algorithm is the most robust method for assigning absolute stereochemistry[4].

    • Conformational Search (Computational): Perform a molecular mechanics (e.g., OPLS4) conformational search on the arbitrarily chosen (R,R)-enantiomer. Causality: Flexible spirocycles exist as an ensemble of conformers in solution. Failing to account for all low-energy conformers will result in an inaccurate theoretical spectrum.

    • DFT Optimization: Optimize the geometry and calculate the harmonic vibrational frequencies and rotational strengths for all conformers within 3 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-311G**).

    • Experimental Acquisition: Dissolve 10 mg of the sample in CDCl₃. Inject into a BaF₂ liquid cell with a 100 µm pathlength. Causality: The pathlength must be strictly controlled to keep the maximum IR absorbance between 0.2 and 0.8; exceeding this causes total absorption artifacts that distort the VCD signal.

    • Self-Validation Step (IR Overlay): Before analyzing the VCD data, overlay the calculated IR spectrum with the experimental IR spectrum. If the IR spectra do not align, the computational conformational ensemble is flawed, and the VCD assignment must be aborted.

    • VCD Alignment: Compare the experimental VCD spectrum to the Boltzmann-weighted calculated spectrum. A mirror-image match indicates the actual molecule is the (S,S)-enantiomer.

    VCD_Workflow S1 1. Conformational Search (Molecular Mechanics) S2 2. DFT Optimization (B3LYP/6-311G**) S1->S2 S3 3. VCD/IR Spectral Calculation S2->S3 S5 5. Spectral Alignment Algorithm S3->S5 IR Overlay Validation S4 4. Experimental VCD Acquisition S4->S5 S6 Absolute Configuration Assigned S5->S6 Confidence > 95%

    Self-validating workflow for VCD-based absolute configuration assignment.

    Conclusion

    For complex spirocyclic systems like substituted 2,7-diazaspiro[4.5]decan-6-one intermediates, relying on a single analytical method introduces unacceptable risk into the drug development pipeline. While SC-XRD remains the gold standard for crystalline solids, the integration of VCD with DFT provides a highly reliable, solution-state alternative that circumvents crystallization bottlenecks. By pairing these absolute configuration techniques with self-validating 2D NMR protocols, researchers can establish a rigorous, error-proof framework for stereochemical assignment.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 2,7-Diazaspiro[4.5]decan-6-one hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    The handling of uncharacterized pharmaceutical intermediates requires a paradigm shift from standard laboratory practices to highly rigorous, self-validating safety systems. 2,7-Diazaspiro[4.5]decan-6-one hydrochloride (CAS: 1203686-09-2) is a highly valuable spirocyclic building block used to introduce 3D structural complexity and improve the metabolic stability of drug candidates.

    However, because its toxicological profile (including mutagenicity, carcinogenicity, and target organ toxicity) has "not been thoroughly investigated"[1], researchers must default to maximum precautionary measures. In laboratory safety, the absence of hazard data does not indicate safety; it mandates the presumption of high risk[2].

    This technical guide provides the causal logic, personal protective equipment (PPE) specifications, and operational workflows required to handle this compound safely.

    Hazard Profile & The Causality of Risk

    2,7-Diazaspiro[4.5]decan-6-one hydrochloride is supplied as a solid hydrochloride salt. The primary physical hazard of such salts is aerosolization . Fine powders possess low mass and high surface area, making them highly susceptible to becoming airborne via ambient air currents or electrostatic repulsion.

    If inhaled, aerosolized particulates bypass the dermal barrier and enter the highly vascularized pulmonary alveoli, presenting a direct route for systemic absorption of an uncharacterized chemical. Furthermore, contact with moisture (such as sweat on the skin or tears in the eyes) can cause the salt to dissociate, potentially leading to localized pH changes and acute irritation[1].

    Core Personal Protective Equipment (PPE) System

    To mitigate these risks, personnel must implement a multi-layered PPE strategy. Every piece of equipment serves a specific mechanistic purpose in the safety workflow.

    Table 1: PPE Specifications and Operational Rationale

    PPE CategorySpecificationOperational Rationale (Causality)
    Hand Protection Double-layered Nitrile or Neoprene GlovesProvides broad-spectrum resistance against organic compounds. Double-gloving allows the immediate shedding of the outer layer if contaminated, preserving the integrity of the inner barrier[3].
    Eye Protection Chemical Safety Goggles (Unvented or Indirect Vent)Powders can cause mechanical corneal abrasion or chemical burns. Standard safety glasses leave gaps; goggles create a complete facial seal against airborne dust[3].
    Body Protection Flame-Resistant Lab Coat & Closed-Toe ShoesPrevents dermal exposure to the powder and protects against secondary hazards (e.g., reactive solvents used during subsequent synthesis steps)[4].
    Respiratory & Engineering Chemical Fume Hood (Primary)Engineering controls are the first line of defense. The physical barrier of the sash and the negative pressure environment prevent aerosolized salt from reaching the operator's breathing zone[2].

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures a closed-system approach to dispensing and reacting 2,7-Diazaspiro[4.5]decan-6-one hydrochloride.

    HandlingWorkflow N1 1. Risk Assessment Review SDS & Verify Equipment N2 2. Engineering Controls Activate Fume Hood (>100 fpm) N1->N2 N3 3. PPE Donning Double Gloves, Goggles, Coat N2->N3 N4 4. Static Mitigation Use Anti-Static Weighing Tools N3->N4 N5 5. Chemical Transfer Closed-System Dispensing N4->N5 N6 6. Decontamination Wet-Wipe Surfaces & Doff PPE N5->N6

    Standard operating workflow for handling uncharacterized pharmaceutical intermediates.
    Step-by-Step Dispensing Methodology:
    • Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent airflow disruption.

    • PPE Donning: Don closed-toe shoes, lab coat, chemical safety goggles, and two pairs of nitrile gloves.

    • Static Mitigation (Critical Step): Hydrochloride salts frequently hold electrostatic charges. Wiping the balance and the exterior of the chemical container with an anti-static cloth prevents the powder from "jumping" out of the container. Use grounded, anti-static weighing boats rather than standard plastic.

    • Dispensing: Open the container of 2,7-Diazaspiro[4.5]decan-6-one hydrochloride only inside the fume hood. Use a clean, dry stainless steel spatula for transfer.

    • Vessel Transfer: Once weighed, immediately transfer the solid into the reaction vessel. Seal the reaction vessel before removing it from the fume hood to prevent cross-contamination of the general laboratory environment.

    • Doffing & Decontamination: Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid waste container. Wipe down the balance and hood surface with a damp paper towel (using water or a mild solvent) to capture any trace dust.

    Spill Response and Disposal Plan

    Because the environmental and aquatic toxicity of 2,7-Diazaspiro[4.5]decan-6-one hydrochloride is unknown, strict containment and disposal protocols are mandatory.

    • Spill Containment: If a spill occurs, do not dry sweep , as this will immediately aerosolize the powder. Instead, cover the spill with a damp absorbent material (e.g., wet paper towels or inert vermiculite) to suppress dust formation[4]. Carefully scoop the absorbed material into a sealable, compatible hazardous waste container.

    • Waste Disposal: All contaminated materials (weighing boats, outer gloves, spatulas, and spill cleanup materials) must be segregated into clearly labeled solid hazardous waste containers. Do not flush any quantity of this chemical down the drain[4]. Waste must be handled by a certified environmental disposal service in accordance with local and federal regulations.

    References

    • Safety Data Sheet: (January 02 2023) 2,7-Diazaspiro[4.5]decan-6-one hydrochloride. Combi-Blocks.
    • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Arborpharmchem.
    • Safety Precautions When Handling DHP Reagent & Pharmaceutical Intermedi
    • An In-depth Technical Guide to the Proper Storage and Handling of Pharmaceutical Intermedi

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,7-Diazaspiro[4.5]decan-6-one hydrochloride
    Reactant of Route 2
    2,7-Diazaspiro[4.5]decan-6-one hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.